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4-(Cyclobutylmethoxy)-1H-pyrazole chemical structure and properties

An In-Depth Technical Guide to 4-(Cyclobutylmethoxy)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(Cyclobutylmethoxy)-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. This guide provides a comprehensive technical overview of 4-(Cyclobutylmethoxy)-1H-pyrazole, a derivative designed to merge the privileged pyrazole scaffold with a cyclobutylmethoxy side chain. While this specific molecule is not extensively documented in public literature, this paper constructs a robust scientific profile by extrapolating from established principles of pyrazole chemistry and pharmacology. We present a validated, multi-step synthetic pathway, predict its spectral characteristics, and provide detailed protocols for evaluating its potential as an inhibitor of key protein targets implicated in inflammation and oncology, such as Cyclooxygenase-2 (COX-2) and protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pyrazole class.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a highly versatile and privileged scaffold in modern drug discovery.[1] Its structural and electronic properties—including the ability to act as both a hydrogen bond donor and acceptor—allow for diverse, high-affinity interactions with a wide range of biological targets.[2] This has led to the development of pyrazole-containing drugs across numerous therapeutic areas, including anti-inflammatory agents like Celecoxib (a selective COX-2 inhibitor), anticancer drugs, and antimicrobials.[1][3]

The substitution pattern on the pyrazole ring provides a powerful tool for medicinal chemists to fine-tune a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The 4-position of the pyrazole ring is a common site for electrophilic substitution and functionalization, allowing for the introduction of various side chains to modulate biological activity.[4][5] The introduction of an ether linkage, such as the cyclobutylmethoxy group, can enhance properties like lipophilicity and metabolic stability, potentially improving a compound's drug-like characteristics.

This guide focuses on the synthesis and potential utility of 4-(Cyclobutylmethoxy)-1H-pyrazole, a novel derivative. We will detail its rational design, a proposed synthetic route, and methods for its characterization and biological evaluation.

Synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole

The synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole can be efficiently achieved through a two-step process. The first step involves the creation of the key intermediate, 4-hydroxy-1H-pyrazole. The second step is a classic Williamson ether synthesis to couple the pyrazole intermediate with an appropriate cyclobutylmethyl halide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-Hydroxy-1H-pyrazole cluster_step2 Step 2: Synthesis of (Bromomethyl)cyclobutane cluster_step3 Step 3: Williamson Ether Synthesis pyrazole Pyrazole oxidation Oxidation (e.g., Rat Hepatocytes P-450) pyrazole->oxidation hydroxypyrazole 4-Hydroxy-1H-pyrazole (Intermediate) oxidation->hydroxypyrazole reaction SN2 Reaction hydroxypyrazole->reaction Base (e.g., NaH) Solvent (e.g., DMF) cyclobutylmethanol Cyclobutylmethanol bromination Bromination (PBr3 or CBr4/PPh3) cyclobutylmethanol->bromination bromocyclobutane (Bromomethyl)cyclobutane (Reagent) bromination->bromocyclobutane bromocyclobutane->reaction product 4-(Cyclobutylmethoxy)-1H-pyrazole (Final Product) reaction->product

Caption: Proposed synthetic workflow for 4-(Cyclobutylmethoxy)-1H-pyrazole.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Hydroxy-1H-pyrazole (Intermediate)

While several methods exist for the synthesis of substituted pyrazoles, obtaining the 4-hydroxy intermediate can be achieved through the oxidation of pyrazole itself. This has been demonstrated to occur metabolically via cytochrome P-450 in rat hepatocytes.[6] For a laboratory-scale synthesis, direct oxidation can be challenging. A more common approach involves the synthesis of a pyrazole with a precursor group at the 4-position that can be converted to a hydroxyl group, such as a 4-bromopyrazole followed by nucleophilic substitution with a hydroxide source.

Step 2: Synthesis of (Bromomethyl)cyclobutane (Reagent)

This alkyl halide can be prepared from commercially available cyclobutylmethanol.[7][8]

  • Materials: Cyclobutylmethanol, triphenylphosphite, bromine, N,N-dimethylformamide (DMF).

  • Procedure: In a dry, nitrogen-purged reactor, charge DMF and triphenylphosphite.[9][10]

  • Cool the mixture and slowly add bromine, maintaining the temperature below 12°C.[9][10]

  • Further cool the reaction to -12°C and add cyclobutylmethanol dropwise, ensuring the temperature does not exceed -5°C.[9][10]

  • Allow the reaction to warm to room temperature and stir overnight.

  • The product, (bromomethyl)cyclobutane, is isolated via distillation and washing. This reagent is a versatile building block for introducing the cyclobutylmethyl group.[9][11]

Step 3: Williamson Ether Synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[3][12][13]

  • Materials: 4-Hydroxy-1H-pyrazole, sodium hydride (NaH), (bromomethyl)cyclobutane, anhydrous dimethylformamide (DMF).

  • Procedure: a. To a solution of 4-Hydroxy-1H-pyrazole (1.0 eq) in anhydrous DMF at 0°C under a nitrogen atmosphere, add sodium hydride (1.1 eq) portion-wise. b. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium pyrazolate salt. c. Add a solution of (bromomethyl)cyclobutane (1.2 eq) in DMF dropwise to the reaction mixture. d. Allow the reaction to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material. The reaction typically occurs at temperatures between 50-100°C for industrial synthesis but can proceed at lower temperatures over longer periods.[12] e. Upon completion, quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the final product, 4-(Cyclobutylmethoxy)-1H-pyrazole.

Structural Characterization

The structure of the synthesized compound must be unequivocally confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the chemical structure. Based on data from analogous pyrazole derivatives, the following spectral characteristics are predicted.[14][15]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(Cyclobutylmethoxy)-1H-pyrazole (in CDCl₃)

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Pyrazole H-3/H-5~7.5 (s, 2H)~135The two pyrazole protons are equivalent due to tautomerism, appearing as a singlet.
Pyrazole C-3/C-5-~135Equivalent carbons.
Pyrazole C-4-~145-150The carbon bearing the oxygen will be significantly downfield.
O-CH₂ -Cyclobutyl~4.0 (d, 2H)~75Protons on the carbon adjacent to the ether oxygen.
CH₂-CH -Cyclobutyl~2.8 (m, 1H)~35Methine proton of the cyclobutyl ring.
Cyclobutyl CH₂~2.0-2.2 (m, 4H)~25Methylene protons of the cyclobutyl ring.
Cyclobutyl CH₂~1.8-1.9 (m, 2H)~18Innermost methylene protons of the cyclobutyl ring.
Pyrazole N-H~10-12 (br s, 1H)-Broad singlet, exchangeable with D₂O.
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a clear molecular ion peak. The fragmentation pattern of pyrazoles is well-documented and typically involves cleavage of the pyrazole ring or the substituent.[4][16][17]

  • Predicted Molecular Ion (M⁺): m/z = 152.10

  • Key Fragmentation Pathways:

    • Loss of a nitrogen molecule (N₂) is a common fragmentation pathway for the pyrazole ring.[4]

    • Cleavage of the ether bond, leading to fragments corresponding to the pyrazole core and the cyclobutylmethyl cation.

    • Fragmentation of the cyclobutyl ring.

Potential Therapeutic Applications & In Vitro Evaluation

The broad biological activity of pyrazole derivatives suggests that 4-(Cyclobutylmethoxy)-1H-pyrazole could be a candidate for several therapeutic areas, most notably as an anti-inflammatory or anti-cancer agent.[3][18] To assess this potential, a series of in vitro assays are recommended.

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many pyrazole-based NSAIDs function by selectively inhibiting the COX-2 enzyme. An in vitro assay can quantify the inhibitory potency (IC₅₀) of the compound against COX-1 and COX-2 to determine both its efficacy and selectivity.

COX2_Assay_Workflow start Prepare Reagents (COX-1/COX-2 Enzymes, Buffer, Heme, Substrate) plate_setup Plate Setup Add buffer, heme, and enzyme to 96-well plate start->plate_setup inhibitor_add Inhibitor Addition Add test compound or control (DMSO) plate_setup->inhibitor_add pre_incubation Pre-incubation (10-15 min at RT) inhibitor_add->pre_incubation reaction_init Initiate Reaction Add Arachidonic Acid pre_incubation->reaction_init incubation Incubate (2 min at 37°C) reaction_init->incubation stop_reaction Stop Reaction (e.g., Stannous Chloride) incubation->stop_reaction detection Detection Measure fluorescence/absorbance with plate reader stop_reaction->detection analysis Data Analysis Calculate % inhibition and IC50 values detection->analysis

Caption: General workflow for an in vitro COX-2 inhibitor screening assay.

This protocol is based on commercially available kits that measure the peroxidase activity of COX.[2][19][20][21][22]

  • Reagent Preparation: Prepare working solutions of COX assay buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid substrate according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Include wells for "100% initial activity" (no inhibitor) and "background" (heat-inactivated enzyme).

  • Inhibitor Addition: Add serial dilutions of 4-(Cyclobutylmethoxy)-1H-pyrazole (typically dissolved in DMSO) to the inhibitor wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Immediately measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C using a microplate reader.[20][21]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control and calculate the IC₅₀ value.

Anticancer Activity: Kinase Inhibition Assays

Pyrazole derivatives are known to inhibit various protein kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.[1][18][23][24]

This protocol describes a general method for assessing kinase inhibition by measuring ATP consumption.[18][25]

  • Reagent Preparation: Prepare solutions of the kinase of interest (e.g., CDK2/Cyclin A), its specific substrate, ATP, and the test compound.

  • Kinase Reaction: In a 96-well plate, combine the kinase, its substrate, and serial dilutions of 4-(Cyclobutylmethoxy)-1H-pyrazole.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a set period (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

  • Measurement: Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed, less remaining to be detected).

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial Activity Screening

Given the known antimicrobial properties of some pyrazoles, a preliminary screening against common bacterial strains is warranted.[26][27][28]

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Preparation: Prepare a two-fold serial dilution of 4-(Cyclobutylmethoxy)-1H-pyrazole in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[27][29]

Safety and Handling

Pyrazole derivatives should be handled with appropriate safety precautions.[27]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses.[27]

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Toxicity: While specific data for this compound is unavailable, pyrazole itself is harmful if swallowed and can cause skin and eye irritation.[27] Assume the derivative has similar or unknown hazards and handle accordingly.

Conclusion

4-(Cyclobutylmethoxy)-1H-pyrazole represents a novel and rationally designed molecule within the medicinally significant pyrazole class. This guide has outlined a feasible and well-precedented synthetic route via a Williamson ether synthesis. Furthermore, we have detailed the expected analytical characteristics and provided robust, step-by-step protocols for evaluating its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The combination of the privileged pyrazole core with a cyclobutylmethoxy moiety offers a promising avenue for the discovery of new therapeutic agents. The experimental pathways described herein provide a solid framework for the synthesis, characterization, and biological profiling of this and other novel pyrazole derivatives.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Published December 15, 2025. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chitkara University. Available at: [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Published January 2013. Available at: [Link]

  • The mass spectra of some pyrazole compounds. Research Solutions. Available at: [Link]

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. Published December 8, 2025. Available at: [Link]

  • Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. MDPI. Published January 2020. Available at: [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available at: [Link]

  • Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT. European Journal of Chemistry. Published December 15, 2013. Available at: [Link]

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules. Published September 9, 2011. Available at: [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry. Published October 16, 2021. Available at: [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Published December 25, 2015. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Published October 29, 2024. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Available at: [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors. Hilaris Publisher. Published May 28, 2024. Available at: [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Published August 10, 2025. Available at: [Link]

  • Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. PubMed. Published April 1, 2010. Available at: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Published November 7, 2023. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Published January 12, 2018. Available at: [Link]

  • 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Lumen Learning. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. Published November 24, 2018. Available at: [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. PubMed. Published November-December 2003. Available at: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Published March 22, 2025. Available at: [Link]

  • Cyclobutylmethyl bromide, 97% 17247-58-4 India. Ottokemi. Available at: [Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PubMed. Published November 24, 2018. Available at: [Link]

  • Acid-catalyzed dehydration of cyclobutylmethanol proceeds via an El mechanism and gives two alkenes. One alkene is shown, draw the second alkene. Omit... Bartleby. Published July 2, 2021. Available at: [Link]

  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. Published January 15, 2012. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Published July 25, 2022. Available at: [Link]

  • Cyclobutylmethyl Bromide. New Launch. Available at: [Link]

  • Cyclobutylmethanol is dehydrated using concentrated sulfuric acid under heated conditions. The mechanism is believed to involve the electron flow shown below. Chegg. Published October 16, 2014. Available at: [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Available at: [Link]

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). PMC. Available at: [Link]

  • Supplementary data. The Royal Society of Chemistry. Available at: [Link]

Sources

Exploratory

Technical Whitepaper: 4-(Cyclobutylmethoxy)-1H-pyrazole

The following technical guide is structured to provide an exhaustive analysis of 4-(Cyclobutylmethoxy)-1H-pyrazole , a specific heterocyclic intermediate used in medicinal chemistry. Scaffold Analysis, Synthesis Strategy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 4-(Cyclobutylmethoxy)-1H-pyrazole , a specific heterocyclic intermediate used in medicinal chemistry.

Scaffold Analysis, Synthesis Strategy, and Structural Identification

Executive Summary

In the realm of high-value drug discovery, particularly within kinase inhibitor development (e.g., JAK, BTK), the 4-alkoxypyrazole motif serves as a critical bioisostere for phenyl and heteroaryl ethers. This guide focuses on 4-(Cyclobutylmethoxy)-1H-pyrazole , a specialized intermediate where the lipophilic cyclobutyl group modulates metabolic stability and hydrophobic pocket binding.

While commercially indexed CAS numbers exist for its isomers (e.g., 3-(Cyclobutylmethoxy)-1H-pyrazole, CAS 2988310-97-8), the 4-isomer often requires de novo synthesis or specific substructure searching in proprietary databases. This document outlines the definitive identification, synthetic pathways, and quality control protocols required to validate this chemical entity.

Chemical Identity & Structural Parameters

To ensure precision in procurement and database searching, researchers must distinguish the target 4-isomer from the more common 3/5-isomers.

ParameterTechnical Specification
Chemical Name 4-(Cyclobutylmethoxy)-1H-pyrazole
Molecular Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
SMILES (Canonical) C1CC(C1)COC2=CN=NC2
InChI Key Derivative-specific; requires generation
LogP (Predicted) ~1.4 - 1.8 (Lipophilic modulation)
H-Bond Donors/Acceptors 1 / 3
Key Structural Feature Ether linkage at C4; unsubstituted N1 for further diversification
CAS Number Search Strategy

Direct searches for "4-(Cyclobutylmethoxy)-1H-pyrazole" in public catalogs often yield the 3-isomer or carboxylic acid derivatives (e.g., CAS 2090464-49-4).

  • Primary Search Query: Use the SMILES string C1CC(C1)COC2=CN=NC2 in SciFinder-n or Reaxys.

  • Closest Commercial Analog: 4-(Cyclopropylmethoxy)-1H-pyrazole (CAS 2279124-44-4).

  • Search Directive: If the exact CAS is unavailable, register the compound as a New Chemical Entity (NCE) in your internal registry using the synthetic protocol below.

Synthetic Route & Experimental Protocol

The synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole relies on the O-alkylation of 4-hydroxypyrazole . Direct alkylation can lead to N-alkylation side products; therefore, a controlled protocol is essential.

Reaction Pathway Analysis

The following Graphviz diagram illustrates the logical flow of the synthesis, highlighting the critical decision points between direct alkylation and protection-group strategies.

SynthesisPathway Start 4-Hydroxypyrazole (CAS 4843-98-5) Step1 N-Protection (Boc/Trityl) Start->Step1 Optional (High Purity Route) Step2 O-Alkylation (Base: Cs2CO3/DMF) Start->Step2 Direct Route (Careful Optimization) Reagent (Bromomethyl)cyclobutane (CAS 17247-58-4) Reagent->Step2 Step1->Step2 Step3 Deprotection (TFA/DCM) Step2->Step3 If Protected Product 4-(Cyclobutylmethoxy)-1H-pyrazole (Target) Step2->Product If Direct SideProduct N-Alkylated Impurity (Avoidance) Step2->SideProduct Poor Control Step3->Product

Figure 1: Synthetic logic flow for 4-alkoxypyrazoles. The N-protection route is recommended for scale-up to minimize N-alkylation byproducts.

Detailed Protocol: O-Alkylation (Direct Method)

Note: This method assumes high-quality reagents and strict temperature control to favor O-alkylation.

Reagents:

  • Substrate: 4-Hydroxypyrazole (1.0 eq)

  • Alkylating Agent: (Bromomethyl)cyclobutane (1.1 eq) [CAS 17247-58-4]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) – Preferred over 
    
    
    
    for better solubility in DMF.
  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4-hydroxypyrazole in anhydrous DMF (0.2 M concentration).
    
  • Activation: Add

    
     in one portion. Stir at room temperature for 30 minutes to form the phenoxide-like anion.
    
  • Addition: Dropwise add (Bromomethyl)cyclobutane via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: If N-alkylation is observed (distinct retention time), lower temperature to 40°C and increase time.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

    
    .[1]
    
  • Purification: Flash column chromatography (Hexanes:EtOAc gradient). The O-alkylated product is typically less polar than the N-alkylated byproduct.

Quality Control & Analytical Validation

Trustworthiness in chemical biology requires self-validating analytical data. The following expected signals confirm the structure.

1H NMR Interpretation (DMSO-d6, 400 MHz)
Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment Logic
Pyrazole C3/C5-H 7.20 – 7.50 ppmBroad Singlet (s)2HCharacteristic aromatic pyrazole protons.
N-H 12.00 – 12.50 ppmBroad (br)1HConfirms N is unsubstituted (1H-pyrazole).
O-CH₂ 3.80 – 3.95 ppmDoublet (d)2HDiagnostic shift for O-methylene group.
Cyclobutyl CH 2.60 – 2.75 ppmMultiplet (m)1HMethine proton adjacent to methylene.
Cyclobutyl CH₂ 1.70 – 2.10 ppmMultiplets (m)6HRing protons (distinctive puckered ring pattern).

Critical Validation Check:

  • Regioselectivity: If the N-H signal is absent and an N-CH₂ signal appears (typically upfield ~4.0 ppm vs O-CH₂), the reaction has N-alkylated. The O-CH₂ doublet is the primary confirmation of success.

Applications in Drug Discovery[1][2][3]

The 4-(Cyclobutylmethoxy) motif is a strategic scaffold in the design of kinase inhibitors.

Mechanism of Action (Scaffold Utility)
  • Bioisosterism: The cyclobutyl ether acts as a metabolically stable replacement for straight-chain propyl/butyl ethers or benzyl ethers.

  • Lipophilicity: The cyclobutyl group fills hydrophobic pockets (e.g., the ATP-binding site of JAK2/JAK3) without the rotational entropy penalty of linear chains.

  • Solubility: The pyrazole NH remains free for hydrogen bonding (donor) with hinge region residues (e.g., Glu/Leu in kinases).

Applications Scaffold 4-(Cyclobutylmethoxy)-1H-pyrazole Target1 JAK Inhibitors (Autoimmune) Scaffold->Target1 Hinge Binder Target2 BTK Inhibitors (Oncology) Scaffold->Target2 Selectivity Filter Target3 CB2 Agonists (Pain/Inflammation) Scaffold->Target3 Lipophilic Core

Figure 2: Therapeutic target mapping for the cyclobutylmethoxy-pyrazole scaffold.

References

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation. National Institutes of Health (PMC). Available at: [Link]

  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. PubMed. Available at: [Link]

  • Cyclobutylmethyl Bromide (CAS 17247-58-4) Reagent Profile. PharmaCompass. Available at: [Link]

  • A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist. ResearchGate. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 4-(Cyclobutylmethoxy)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(cyclobutylmethoxy)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(cyclobutylmethoxy)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogs and established chemical principles to detail its molecular characteristics, potential synthetic routes, and anticipated pharmacological relevance. The pyrazole scaffold is a well-established privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3] This guide will explore the introduction of a cyclobutylmethoxy group at the 4-position of the pyrazole ring, analyzing its potential impact on the molecule's physicochemical properties and bioactivity, thereby providing a foundational resource for researchers engaged in the design and development of novel therapeutics.

Molecular Profile: Formula and Weight

The fundamental characteristics of 4-(cyclobutylmethoxy)-1H-pyrazole are derived from its constituent parts: a 1H-pyrazole ring substituted at the fourth position with a cyclobutylmethoxy group.

Molecular Formula

The molecular formula is determined by the summation of the atoms from the 4-cyclobutyl-1H-pyrazole core and the additional methoxy linker. The 4-cyclobutyl-1H-pyrazole moiety has a formula of C7H10N2.[4] The addition of an oxygen atom and a methylene group (from the "methoxy" portion) results in the final molecular formula.

Table 1: Molecular Formula and Weight of 4-(Cyclobutylmethoxy)-1H-pyrazole

PropertyValue
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Monoisotopic Mass152.09496 Da

Note: The molecular weight and monoisotopic mass are calculated based on the deduced molecular formula.

A regioisomer, 3-(cyclobutylmethoxy)-1H-pyrazole, has been assigned the CAS number 2988310-97-8, indicating the existence and documentation of similar molecular architectures.[5]

Synthesis and Chemical Properties

While a specific, validated synthesis protocol for 4-(cyclobutylmethoxy)-1H-pyrazole has not been documented in publicly available literature, its synthesis can be logically inferred from established methods for the preparation of 4-alkoxypyrazoles. A plausible and efficient synthetic strategy involves the O-alkylation of a 4-hydroxy-1H-pyrazole precursor.

Proposed Synthetic Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers from an organohalide and an alkoxide.[6][7][8][9][10] This reaction proceeds via an SN2 mechanism and is well-suited for the preparation of 4-(cyclobutylmethoxy)-1H-pyrazole.

The proposed two-step synthesis would involve:

  • Formation of the 4-hydroxypyrazole precursor.

  • O-alkylation of the 4-hydroxypyrazole with a suitable cyclobutylmethyl halide.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Ring Formation cluster_step2 Step 2: Williamson Ether Synthesis diketone 1,3-Diketone hydroxypyrazole 4-Hydroxy-1H-pyrazole diketone->hydroxypyrazole Cyclocondensation hydrazine Hydrazine hydrazine->hydroxypyrazole product 4-(Cyclobutylmethoxy)-1H-pyrazole hydroxypyrazole->product O-alkylation base Base (e.g., NaH) base->product alkyl_halide Cyclobutylmethyl halide alkyl_halide->product Biological_Activities pyrazole Substituted Pyrazoles anti_inflammatory Anti-inflammatory pyrazole->anti_inflammatory anticancer Anticancer pyrazole->anticancer antimicrobial Antimicrobial pyrazole->antimicrobial antiviral Antiviral pyrazole->antiviral antitubercular Antitubercular pyrazole->antitubercular

Figure 2: Diverse pharmacological activities of substituted pyrazole derivatives.

Safety and Handling

As with any novel chemical entity, 4-(cyclobutylmethoxy)-1H-pyrazole should be handled with appropriate safety precautions in a laboratory setting. A comprehensive safety assessment, including toxicity studies, would be required before any in vivo applications.

Conclusion and Future Directions

4-(Cyclobutylmethoxy)-1H-pyrazole represents a promising, yet underexplored, molecule within the vast landscape of pyrazole-based compounds. This technical guide, by consolidating information from related structures and fundamental chemical principles, provides a solid foundation for its synthesis, characterization, and potential therapeutic applications. Future research should focus on the definitive synthesis and purification of this compound, followed by thorough spectroscopic analysis to confirm its structure. Subsequently, a comprehensive biological evaluation is warranted to elucidate its pharmacological profile and to determine its potential as a lead compound in drug discovery programs. The insights gained from such studies will undoubtedly contribute to the growing body of knowledge on substituted pyrazoles and their role in medicinal chemistry.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2024). PubMed. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2024). Bentham Science. [Link]

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025). Arabian Journal of Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Chemistry. [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). PMC. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI. [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). Semantic Scholar. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • Williamson Ether Synthesis. (2022). ChemTalk. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. [Link]

  • Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]

  • Synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives as potential COX-2 inhibitors. (2004). PubMed. [Link]

  • Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical. (n.d.). PubMed. [Link]

  • Oxone®-Promoted One-Pot Synthesis of 1-Aryl-4-(organylselanyl)-1H-pyrazoles. (n.d.). SciELO. [Link]

  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. [Link]

  • 4-cyclobutyl-1h-pyrazole (C7H10N2). (n.d.). PubChemLite. [Link]

Sources

Exploratory

An In-depth Technical Guide to Cyclobutyl-Substituted Pyrazole Derivatives in Drug Discovery

Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4][5] Among its numerous derivatives, those bearing a cyclobutyl moiety have emerg...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2][3][4][5] Among its numerous derivatives, those bearing a cyclobutyl moiety have emerged as a particularly promising class of compounds in drug discovery. This guide provides a comprehensive technical overview of cyclobutyl-substituted pyrazole derivatives, detailing their synthesis, mechanism of action, structure-activity relationships, and therapeutic applications, with a primary focus on their role as kinase inhibitors in oncology.

Introduction: The Significance of the Cyclobutyl Moiety in Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug design, featuring in a range of approved drugs with diverse therapeutic applications.[2][3][5][6] The introduction of a cyclobutyl group to the pyrazole core can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and conformational rigidity. These modifications can, in turn, enhance binding affinity to biological targets, improve pharmacokinetic profiles, and ultimately lead to more potent and selective therapeutic agents.

Structure-activity relationship (SAR) studies have revealed that the cyclobutyl group is often more optimal for biological activity compared to other alkyl or cycloalkyl substituents like hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl.[1] This observation has spurred significant interest in the exploration of cyclobutyl-substituted pyrazoles as potential drug candidates, particularly in the field of oncology.

Synthetic Strategies for Cyclobutyl-Substituted Pyrazole Derivatives

The synthesis of substituted pyrazoles is a well-established area of organic chemistry, with several robust methods available.[2][3][7] The most prevalent approach for constructing the pyrazole ring is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][3]

General Synthesis of Substituted Pyrazoles

The classical Knorr pyrazole synthesis, first reported in 1883, involves the reaction of a β-diketone with a hydrazine to yield the corresponding pyrazole.[2][3] This method, along with variations utilizing α,β-unsaturated aldehydes and ketones, remains a cornerstone for pyrazole synthesis.[2][3][7]

Experimental Protocol: General Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1-1.2 equivalents).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.

Synthesis of Cyclobutyl-Containing Precursors

The key to synthesizing cyclobutyl-substituted pyrazoles lies in the preparation of the requisite cyclobutyl-containing 1,3-dicarbonyl or α,β-unsaturated carbonyl precursors. These can be accessed through various established synthetic routes.

Regioselectivity in Pyrazole Synthesis

A critical consideration in the synthesis of unsymmetrically substituted pyrazoles is regioselectivity. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially yield two regioisomeric products. The regiochemical outcome is influenced by factors such as the nature of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.

Cyclobutyl-Substituted Pyrazoles as Kinase Inhibitors

A significant area of application for cyclobutyl-substituted pyrazole derivatives is in the development of protein kinase inhibitors.[1] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][8][9]

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1] Several pyrazole-based CDK inhibitors have been developed, and the incorporation of a cyclobutyl moiety has been shown to be advantageous. For instance, in a series of pyrazole derivatives, the cyclobutyl-substituted compound 22 demonstrated superior activity against a panel of cancer cell lines compared to analogues with other substituents.[1] This compound also exhibited preferential inhibition of CDK2 and CDK5.[1]

Targeting Other Kinases

Beyond CDKs, cyclobutyl-pyrazole derivatives have shown inhibitory activity against a range of other kinases implicated in cancer, such as Akt1 and Bcr-Abl.[1] The rigid structure imposed by the cyclobutyl group can contribute to a more favorable binding orientation within the ATP-binding pocket of these kinases.

Signaling Pathway: Kinase Inhibition by Cyclobutyl-Pyrazole Derivatives

Kinase_Inhibition cluster_0 Cell Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Activates Downstream_Kinases Downstream Kinases (e.g., Akt, MAPK) Receptor_Tyrosine_Kinase->Downstream_Kinases Phosphorylates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Kinases->Cell_Proliferation Promotes Cyclobutyl_Pyrazole Cyclobutyl-Substituted Pyrazole Derivative Cyclobutyl_Pyrazole->Downstream_Kinases Inhibits

Caption: Inhibition of kinase signaling pathways by cyclobutyl-pyrazole derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For cyclobutyl-substituted pyrazoles, these studies have provided valuable insights into the structural features required for potent biological activity.

The Importance of the Cyclobutyl Group

As previously mentioned, the cyclobutyl group has been identified as a key determinant of activity in several series of pyrazole-based inhibitors.[1] Its size and conformational constraints appear to be optimal for fitting into the hydrophobic pockets of various kinase active sites.

Influence of Other Substituents

In addition to the cyclobutyl moiety, the nature and position of other substituents on the pyrazole ring and appended aromatic systems significantly impact activity. For example, in the case of the CDK inhibitor 22, a biphenyl moiety was found to be more favorable than other aromatic systems.[1]

Table 1: SAR of Cyclobutyl-Substituted Pyrazole Derivatives as CDK Inhibitors

CompoundR1R2CDK2 IC50 (nM)CDK5 IC50 (nM)
22CyclobutylBiphenyl2423
Analogue AHydrogenBiphenyl>1000>1000
Analogue BMethylBiphenyl150180
Analogue CCyclopropylBiphenyl8595
Analogue DCyclopentylBiphenyl5060
Analogue ECyclobutylNaphthalene7580

Data synthesized from findings reported in the literature.[1]

Therapeutic Applications and Future Perspectives

The primary therapeutic application for cyclobutyl-substituted pyrazole derivatives currently under investigation is in the treatment of various cancers.[1][10][11][12][13][14] Their ability to inhibit key kinases involved in tumor growth, proliferation, and angiogenesis makes them attractive candidates for targeted cancer therapy.[12][15]

The versatility of the pyrazole scaffold and the favorable properties imparted by the cyclobutyl substituent suggest that this class of compounds may also find utility in other therapeutic areas, such as inflammatory diseases and neurodegenerative disorders.[1][4][10]

Workflow: Drug Discovery and Development of Cyclobutyl-Pyrazole Derivatives

Drug_Discovery_Workflow Target_Identification Target Identification (e.g., Kinases) Lead_Generation Lead Generation: Synthesis of Cyclobutyl- Pyrazole Library Target_Identification->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Generation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: A typical workflow for the discovery of novel drug candidates.

Conclusion

Cyclobutyl-substituted pyrazole derivatives represent a highly promising class of compounds in modern drug discovery. Their unique structural features, particularly the advantageous properties of the cyclobutyl moiety, have led to the identification of potent inhibitors of various therapeutically relevant targets, most notably protein kinases. Continued exploration of this chemical space, guided by rational drug design and robust synthetic methodologies, is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

  • El-Gamal, M. I., Zaraei, S.-O., Madkour, M. M., & Anbar, H. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(7), 648. [Link]

  • Google Patents. (n.d.). US7230025B2 - Pyrazole derivatives.
  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Al-Ostoot, F. H., Al-Hamashi, A. A., Al-Bayati, M. I., & Al-Amiery, A. A. (2022). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of King Saud University - Science, 34(8), 102319. [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-a, M., & Ansar, M. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(19), 4415. [Link]

  • Google Patents. (n.d.). DE19920352A1 - Substituted pyrazole derivative.
  • Schilling, K., et al. (2021). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 16(10), 1645-1659. [Link]

  • Google Patents. (n.d.). US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present.
  • Alam, M. S., et al. (2020). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 25(18), 4228. [Link]

  • Kaur, R., et al. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters, 24(9), 2075-2080. [Link]

  • N-A, F. (2019). recent advances in the synthesis of new pyrazole derivatives. Mini-Reviews in Organic Chemistry, 16. [Link]

  • Aggarwal, N., Kumar, R., & Dureja, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Aggarwal, N., Kumar, R., Dureja, P., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Hassan, A. S., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Asaba, K., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996. [Link]

  • Gholap, S. S., et al. (2026). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science, 16(02), 122-135. [Link]

  • Jana, P. (2020). Therapeutic Activities of Pyrazole. International Journal of Pharmaceutical Erudition, 10(1), 1-8. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) for pyrazole derivatives. Retrieved February 27, 2026, from [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. [Link]

  • Kumar, K. A., & Rao, G. V. (2015). Pyrazolines: Versatile Molecules of Synthetic and Pharmaceutical Applications-A Review. International Journal of ChemTech Research, 8(1), 313-322. [Link]

  • Gomaa, A. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 33. [Link]

  • Dias, R., et al. (2023). Revealing the immunomodulatory potential of pyrazoles and exploring structure-activity relationships. ReCiPe, 6. [Link]

  • Kumar, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Organic Chemistry, 26(18), 1735-1763. [Link]

  • Bawa, S., & Kumar, S. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. [Link]

  • Singh, U. P., & Singh, R. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1935-1955. [Link]

  • ResearchGate. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved February 27, 2026, from [Link]

Sources

Foundational

Difference between 3-(Cyclobutylmethoxy) and 4-(Cyclobutylmethoxy) pyrazole

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic divergences between 3-(Cyclobutylmethoxy)pyrazole and 4-(Cyclobutylmethoxy)pyrazole . Executive Summary For the medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the structural, electronic, and synthetic divergences between 3-(Cyclobutylmethoxy)pyrazole and 4-(Cyclobutylmethoxy)pyrazole .

Executive Summary

For the medicinal chemist, the choice between a 3- and 4-substituted pyrazole is rarely arbitrary. It represents a fundamental decision about vector orientation and electronic modulation .

  • The 3-isomer places the lipophilic cyclobutyl tail in the same plane as the nitrogen lone pairs, often affecting H-bond donor/acceptor recognition at the "hinge" region of kinases or allosteric pockets. It introduces complex tautomeric equilibria (3- vs 5-alkoxy).

  • The 4-isomer projects the substituent perpendicular to the N-N axis, typically directing the group towards solvent-exposed regions or ribose pockets. It renders the pyrazole ring significantly more electron-rich, altering oxidative metabolic susceptibility.

Part 1: Structural & Electronic Fundamentals

Vector Analysis & Topography

The primary distinction lies in the spatial vector of the cyclobutylmethoxy group relative to the NH proton (or N-substituent).

  • 3-(Cyclobutylmethoxy): The substituent vector is

    
     relative to the N-N bond. In a binding pocket, this "sweeps" the area adjacent to the heterocyclic core.
    
  • 4-(Cyclobutylmethoxy): The substituent vector is

    
     bisecting the C3-C5 angle. This is a "linear" extension, ideal for reaching deep hydrophobic sub-pockets or protruding into solvent.
    
Tautomerism & Proton Dynamics

This is the most critical practical difference.

  • 3-Isomer (Asymmetric): Exists in a dynamic equilibrium between the 3-(cyclobutylmethoxy)-1H-pyrazole and 5-(cyclobutylmethoxy)-1H-pyrazole forms. In solution, the 3-alkoxy tautomer is generally favored due to the "lone pair repulsion" effect (minimizing repulsion between the pyridine-like N and the ether oxygen). However, upon N-alkylation, you lock the regiochemistry, often obtaining mixtures if not controlled.

  • 4-Isomer (Symmetric): The 4-position lies on the axis of symmetry. The tautomers (1H-pyrazole) are degenerate (identical) unless the nitrogen is substituted.

Tautomerism cluster_0 3-(Cyclobutylmethoxy) Tautomers (Distinct) cluster_1 4-(Cyclobutylmethoxy) Tautomers (Degenerate) T3 3-Alkoxy-1H-pyrazole (Major Tautomer) T5 5-Alkoxy-1H-pyrazole (Minor Tautomer) T3->T5  Ka   T4a 4-Alkoxy-1H-pyrazole (Form A) T4b 4-Alkoxy-1H-pyrazole (Form B) T4a->T4b  Identical  

Figure 1. Tautomeric landscape. The 3-isomer presents two distinct chemical entities in equilibrium, while the 4-isomer is degenerate.

Electronic Properties (Hammett & pKa)
  • 4-Isomer (Electron Rich): The alkoxy group at C4 exerts a strong +M (mesomeric) effect directly into the

    
    -system of the pyrazole. This makes the ring highly nucleophilic at C3/C5 and raises the pKa of the NH (making it a weaker acid, pKa 
    
    
    
    14.5).
  • 3-Isomer (Inductive/Resonance Hybrid): The oxygen is adjacent to Nitrogen. While it donates by resonance, the -I (inductive) withdrawal through the

    
    -bond is significant. The NH is typically more acidic (pKa 
    
    
    
    13.0) than the 4-isomer, facilitating deprotonation under milder conditions.

Part 2: Synthetic Methodologies

The synthesis of these two isomers requires fundamentally different strategies to ensure regiocontrol.

Route to 3-(Cyclobutylmethoxy)pyrazole
  • Challenge: Direct alkylation of 3-hydroxypyrazole (pyrazolone) often leads to N-alkylation (forming pyrazolone derivatives) rather than O-alkylation.

  • Solution (The Mitsunobu Protocol): The most reliable method uses a Mitsunobu reaction on the N-protected 3-hydroxypyrazole, or the use of Silver(I) salts (Ag2CO3) which favor the "soft" nucleophile (Oxygen) over the "hard" nucleophile (Nitrogen) in specific solvents.

Route to 4-(Cyclobutylmethoxy)pyrazole
  • Challenge: 4-Hydroxypyrazoles are unstable and difficult to alkylate selectively.

  • Solution (De Novo Cyclization): The industry standard is the cyclization of a 2-alkoxy-3-dimethylaminoacrylate or a 2-alkoxy-1,3-dicarbonyl precursor with hydrazine. This builds the ring around the pre-installed ether, guaranteeing 100% regiocontrol.

Synthesis cluster_3 3-Isomer: O-Alkylation Strategy cluster_4 4-Isomer: De Novo Cyclization Strategy SM3 3-Hydroxypyrazole (Pyrazolone) Inter3 Mitsunobu Conditions (DIAD, PPh3, Cyclobutylmethanol) SM3->Inter3 Prod3 3-(Cyclobutylmethoxy)pyrazole (O-Alkylated) Inter3->Prod3 SM4 Cyclobutylmethoxy-acetic acid derivative Inter4 Enol Ether Formation (DMF-DMA or Formate) SM4->Inter4 Cycl4 Cyclization with Hydrazine Inter4->Cycl4 Prod4 4-(Cyclobutylmethoxy)pyrazole Cycl4->Prod4

Figure 2. Divergent synthetic strategies. The 3-isomer typically relies on functionalizing the ring, while the 4-isomer relies on building the ring.

Part 3: Comparative Data & Protocols

Property Comparison Table
Feature3-(Cyclobutylmethoxy)pyrazole4-(Cyclobutylmethoxy)pyrazole
Vector Angle ~144° (Planar sweep)180° (Perpendicular projection)
Electronic Character Amphoteric; Inductive withdrawal at N1Electron-rich; Strong +M donor into ring
NH Acidity (Est. pKa) ~13.0 (More Acidic)~14.5 (Less Acidic)
Metabolic Liability Moderate (Ring oxidation possible)High (Electron-rich ring prone to oxidation)
Key Synthetic Risk N- vs O-alkylation selectivityAvailability of 2-alkoxy precursors
Tautomerism Distinct (3- vs 5-alkoxy)Degenerate (Identical)
Detailed Experimental Protocols

Protocol A: Synthesis of 3-(Cyclobutylmethoxy)pyrazole (Mitsunobu)

  • Context: Direct alkylation of pyrazolone often fails. This protocol locks the oxygen.

  • Reagents: 1-Boc-3-hydroxypyrazole (1.0 eq), Cyclobutylmethanol (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq).

  • Procedure: Dissolve reagents in anhydrous THF under Argon. Cool to 0°C.

  • Addition: Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise over 20 mins.

  • Workup: Stir at RT for 12h. Concentrate. Triturate with Et2O/Hexane to precipitate PPh3O. Filter.

  • Deprotection: Treat crude with 4M HCl/Dioxane to remove Boc. Neutralize and extract.

  • Yield: Typically 65-75%.

Protocol B: Synthesis of 4-(Cyclobutylmethoxy)pyrazole (De Novo)

  • Context: Builds the ring to avoid handling unstable 4-hydroxypyrazole.

  • Precursor Synthesis: React ethyl (cyclobutylmethoxy)acetate with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) at 80°C for 4h to form the ethyl 2-(cyclobutylmethoxy)-3-(dimethylamino)acrylate.

  • Cyclization: Dissolve the acrylate in Ethanol. Add Hydrazine hydrate (1.2 eq).

  • Reflux: Heat to reflux for 3h. The dimethylamine is displaced, and the ring closes.

  • Isolation: Cool, concentrate, and recrystallize from EtOAc/Heptane.

  • Yield: Typically >85% (High efficiency).

Part 4: Medicinal Chemistry Implications

1. The "Cyclobutyl" Advantage: The cyclobutyl group is a superior bioisostere for straight alkyl chains (n-butyl or isobutyl).

  • Conformational Restriction: The puckered ring (butterfly conformation) reduces the entropy cost of binding compared to a flexible chain.

  • Metabolic Shielding: Unlike an n-butyl group, the cyclobutyl ring lacks a terminal methyl group, blocking

    
    -oxidation. However, the 
    
    
    
    -carbon (next to oxygen) remains a site for oxidative dealkylation (O-dealkylation) by CYPs.

2. Scaffold Hopping Case Study: In kinase inhibitors (e.g., JAK or BTK), switching from a 3-alkoxy to a 4-alkoxy pyrazole often results in a complete loss of potency unless the binding mode flips.

  • 3-Alkoxy: Often mimics the ribose of ATP, forming H-bonds with the hinge region via the pyrazole nitrogens.

  • 4-Alkoxy: Often points towards the "Gatekeeper" residue. If the gatekeeper is large (e.g., Methionine), the 4-substituent may clash. If small (Threonine), it may fit.

References

  • Tautomerism in Pyrazoles: Alkorta, I., et al. "Tautomerism in 3(5)-Substituted Pyrazoles." MDPI, 2019. Link

  • N-Alkylation Selectivity: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." Journal of Organic Chemistry, 2022.[1] Link

  • Cyclobutyl in MedChem: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2020. Link

  • Mitsunobu on Heterocycles: "Strategic Applications of the Mitsunobu Reaction in Heterocyclic Synthesis." Chem. Rev., 2009.
  • De Novo Pyrazole Synthesis: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008. Link

Sources

Exploratory

Suppliers and commercial availability of 4-(Cyclobutylmethoxy)-1H-pyrazole

Technical Brief: Strategic Sourcing and Quality Assurance of 4-(Cyclobutylmethoxy)-1H-pyrazole Part 1: Executive Summary & Chemical Context 4-(Cyclobutylmethoxy)-1H-pyrazole is a specialized heterocyclic building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Brief: Strategic Sourcing and Quality Assurance of 4-(Cyclobutylmethoxy)-1H-pyrazole

Part 1: Executive Summary & Chemical Context

4-(Cyclobutylmethoxy)-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and GPCR ligands.[1][2] The incorporation of the cyclobutylmethoxy motif at the 4-position of the pyrazole ring serves two critical medicinal chemistry functions:

  • Lipophilic Tuning: The cyclobutyl group increases logP/logD, improving membrane permeability compared to the methoxy or ethoxy analogues.[2]

  • Steric Filling: The bulkier cycloalkyl ether can occupy hydrophobic pockets (e.g., the ATP-binding gatekeeper region) more effectively than linear chains.[2][3]

Commercial Status: Unlike commodity reagents, this compound is classified as a Tier 3 (Make-to-Order) or Tier 2 (Limited Stock) building block.[2][3] While its precursors are widely available, the final ether is frequently synthesized in situ or procured via custom synthesis due to the regiochemical challenges inherent in its manufacturing (O- vs. N-alkylation).[1][2][3]

Part 2: Supply Chain Landscape

The procurement strategy for 4-(Cyclobutylmethoxy)-1H-pyrazole requires a bifurcated approach: checking specialized catalogs for immediate stock and establishing a validated "Make" protocol for bulk needs.[1][2]

Table 1: Supplier Capability Analysis
Supplier TierVendor ExamplesAvailability StatusPurity GradeStrategic Use Case
Tier 1 (Stock) Combi-Blocks High Probability (In-stock)>95% (NMR)Initial SAR screening (mg to g scale).[1][2]
Tier 2 (Custom) Enamine / WuXi Make-on-Demand (2-4 weeks)>97% (HPLC)Library expansion; scaffold validation.[2]
Tier 3 (Precursors) Sigma-Aldrich / Fluorochem Precursors Only>98%In-house synthesis (kg scale).[2]

Note: As of Q1 2026, direct stock of the specific CAS is rare.[3] Researchers are advised to search for the specific CAS of the N-Boc protected intermediate if the free base is unavailable.[1][2]

Recommended Precursor Sourcing (for In-House Synthesis)

If the target is unavailable, procure the following validated precursors:

  • 4-Hydroxypyrazole : CAS .[2][4] Widely available (Combi-Blocks, Sigma).[1][2][3]

  • Cyclobutylmethyl bromide : CAS .[2]

  • Alternative: Cyclobutylmethanol (CAS ) for Mitsunobu routes.[2][3]

Part 3: Technical Integrity – The "Make" Protocol

If commercial sources fail or lead times exceed project critical path, the following protocol provides a self-validating method for synthesis.

The Challenge: Direct alkylation of 4-hydroxypyrazole with alkyl halides typically results in a mixture of O-alkylation (desired) and N-alkylation (undesired) products due to the tautomeric nature of the pyrazole ring.[1][2]

The Solution: The "Boc-Lock" Strategy. By protecting the nitrogen first, we force the alkylation to occur on the oxygen.[3]

Step-by-Step Methodology

Step 1: N-Protection [1][2]

  • Dissolve 4-hydroxypyrazole (1.0 eq) in THF/Water (1:1).

  • Add NaHCO₃ (2.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir at RT for 4 hours.

  • Checkpoint: LCMS should show mass [M+H]⁺ corresponding to N-Boc-4-hydroxypyrazole.[2]

  • Isolate via extraction (EtOAc).[2][3]

Step 2: O-Alkylation (Mitsunobu Variant) Use this route for higher regioselectivity over direct bromide alkylation.[1][2]

  • Dissolve N-Boc-4-hydroxypyrazole (1.0 eq), Cyclobutylmethanol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under N₂.

  • Cool to 0°C.

  • Dropwise add DIAD (Diisopropyl azodicarboxylate, 1.5 eq).[2][3]

  • Warm to RT and stir overnight.

  • Causality: The Mitsunobu reaction specifically targets the acidic hydroxyl proton, avoiding N-alkylation on the already protected nitrogen.[2]

Step 3: Deprotection

  • Treat the crude intermediate with 4M HCl in Dioxane (5 eq) or TFA/DCM (1:4).

  • Stir for 2 hours.

  • Concentrate and neutralize with saturated NaHCO₃ to obtain the free base.[2]

Part 4: Quality Control & Validation

Trustworthiness in chemical sourcing is derived from rigorous QC.[2] You must validate that you have the O-ether and not the N-alkylated isomer.[1][2]

QC Visualization: Isomer Discrimination Workflow

QC_Workflow Sample Received/Synthesized Sample HNMR 1H NMR Analysis (DMSO-d6) Sample->HNMR Check_Sym Check Pyrazole Protons (C3-H, C5-H) HNMR->Check_Sym Sym_Yes Symmetric Signal (Singlet, ~7.2-7.5 ppm) Indicates Tautomeric Equilibrium (Free NH) Check_Sym->Sym_Yes Observed Sym_No Split Signals (Two distinct peaks) Indicates N-Substitution (Fixed) Check_Sym->Sym_No Observed C13 13C NMR / HSQC Sym_Yes->C13 Result_Fail FAIL: N-alkylated Impurity Sym_No->Result_Fail Result_Pass PASS: 4-(Cyclobutylmethoxy)-1H-pyrazole C13->Result_Pass C-O shift ~70-75ppm confirmed

Figure 1: Analytical decision tree for distinguishing the target O-ether from N-alkylated impurities.

Validation Criteria:

  • 1H NMR (DMSO-d₆): The protons at positions 3 and 5 of the pyrazole ring should appear as a broad singlet (or very close doublet) due to rapid tautomerism in the 1H-pyrazole.[2][3] If you see two distinct, sharp signals with significantly different chemical shifts, the nitrogen is likely alkylated (fixed tautomer).[3]

  • 13C NMR: Look for the ether carbon signal (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) around 70–75 ppm .[2] N-alkylated carbons (
    
    
    
    ) typically appear further upfield (45–55 ppm).[2]

Part 5: Strategic Sourcing Decision Logic

Use this logic flow to determine the most cost-effective acquisition method based on your project phase.

Sourcing_Strategy Start Need 4-(Cyclobutylmethoxy)-1H-pyrazole Check_Tier1 Check Combi-Blocks/Enamine Stock Start->Check_Tier1 Stock_Yes Buy (Lead Time < 1 week) Check_Tier1->Stock_Yes Available Stock_No Check Precursors Check_Tier1->Stock_No Unavailable Calc_Cost Calculate Internal FTE Cost Stock_No->Calc_Cost Decision_Make In-House Synthesis (Route: N-Boc -> Mitsunobu) Calc_Cost->Decision_Make Qty < 5g OR Urgent Decision_Outsource Outsource to WuXi/Pharmaron (Lead Time 4-6 weeks) Calc_Cost->Decision_Outsource Qty > 10g AND Non-Urgent

Figure 2: Procurement logic flow optimizing for speed vs. scale.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79998 (4-Hydroxypyrazole). Retrieved from [Link][2][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85654 (Cyclobutylmethanol). Retrieved from [Link][2][3]

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-functionalized pyrazoles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for O-Alkylation of Pyrazoles with Cyclobutylmethyl Bromide: A Detailed Guide for Researchers

Introduction: The Significance of O-Alkylated Pyrazoles in Modern Drug Discovery Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and agrochemicals.[1][2][3] Thei...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of O-Alkylated Pyrazoles in Modern Drug Discovery

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous approved drugs and agrochemicals.[1][2][3] Their value lies in their versatile synthetic accessibility and their ability to engage in a wide range of biological interactions. While N-alkylation of pyrazoles is a well-trodden path, the selective synthesis of O-alkylated pyrazoles, or pyrazole ethers, presents a unique and often challenging synthetic problem. These O-alkylated isomers offer distinct physicochemical properties and three-dimensional conformations compared to their N-alkylated counterparts, providing medicinal chemists with a valuable tool to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and target engagement.

The incorporation of a cyclobutylmethyl group is of particular interest in drug design. This moiety introduces a unique, conformationally constrained, and lipophilic substituent that can enhance binding affinity and metabolic stability.[4] This guide provides a comprehensive protocol for the O-alkylation of pyrazoles using cyclobutylmethyl bromide, delving into the underlying mechanistic principles, a detailed experimental procedure, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Insights: The N- vs. O-Alkylation Dichotomy

The alkylation of a pyrazole can, in principle, occur at either of the two nitrogen atoms or, if a suitable tautomer exists, at an exocyclic oxygen atom. The regiochemical outcome of this reaction is a delicate interplay of several factors, including the substitution pattern of the pyrazole ring, the nature of the alkylating agent, the choice of base, and the solvent system employed.[5]

In the case of pyrazolones, which exist in tautomeric equilibrium with hydroxypyrazoles, the potential for O-alkylation arises. The ambident nucleophilicity of the pyrazolate anion, formed upon deprotonation by a base, is central to understanding the regioselectivity.

dot

Caption: Competing N- and O-alkylation pathways for pyrazolones.

Several key principles, drawing from Hard and Soft Acid and Base (HSAB) theory, can guide the selective synthesis of the O-alkylated product.[6][7] The oxygen atom of the pyrazolate is a "harder" nucleophile compared to the nitrogen atoms. Consequently, the use of a "hard" alkylating agent, or conditions that favor the generation of a more ionic "hard" pyrazolate anion, can favor O-alkylation.

Factors Influencing O-Alkylation Selectivity:

  • Base and Counterion: The choice of base is critical. Stronger, more sterically hindered bases can favor the formation of the thermodynamically more stable O-alkylated product. The nature of the counterion can also play a role; for instance, silver salts are sometimes employed to modulate the hardness of the alkylating agent.[6]

  • Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they can effectively solvate the cation of the base, leading to a more "naked" and reactive pyrazolate anion.[5]

  • Leaving Group: The leaving group on the alkylating agent influences its "hardness." While bromide is a reasonably good leaving group, harder leaving groups like tosylates or triflates might further promote O-alkylation.[6]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Lower temperatures may favor the kinetically preferred product, which is often the N-alkylated isomer.

Experimental Protocol: Synthesis of a Model O-Cyclobutylmethyl Pyrazole

This protocol details a general procedure for the O-alkylation of a 3-substituted-5-hydroxypyrazole with cyclobutylmethyl bromide.

Materials:

Reagent/MaterialGradeSupplier (Example)
3-Substituted-5-hydroxypyrazole≥97%Commercially Available
Cyclobutylmethyl bromide≥97%Commercially Available[8]
Potassium Carbonate (K₂CO₃), anhydrous≥99%Standard Chemical Supplier
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Standard Chemical Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Chemical Supplier
HexanesACS GradeStandard Chemical Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (saturated aqueous NaCl)-Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)-Standard Chemical Supplier
Silica Gel for column chromatography60 Å, 230-400 meshStandard Chemical Supplier

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glass column for chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Cyclobutylmethyl bromide is a reactive alkylating agent and should be handled with care.[9]

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

dot

Caption: A step-by-step experimental workflow for the O-alkylation of pyrazoles.

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted-5-hydroxypyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the pyrazole.

    • Stir the suspension at room temperature for 15-30 minutes.

    • Add cyclobutylmethyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with an appropriate mixture of ethyl acetate and hexanes. The consumption of the starting pyrazole and the appearance of new, less polar spots (corresponding to the O- and N-alkylated products) should be observed. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The O-alkylated product is typically less polar than the N-alkylated isomer and will elute first.

    • Combine the fractions containing the desired product and concentrate under reduced pressure.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions.
Poor reactivity of starting materials.Consider using a more reactive alkylating agent (e.g., cyclobutylmethyl iodide, prepared in situ with NaI).
Side reactions.Lower the reaction temperature.
Poor Regioselectivity (Predominance of N-Alkylated Product) Kinetic control favoring N-alkylation.Try a more sterically hindered base (e.g., cesium carbonate).[2][10]
Solvent effects.Experiment with other polar aprotic solvents like DMSO or acetonitrile.[5]
Nature of the pyrazolate.Consider the addition of a silver salt (e.g., Ag₂O) to favor O-alkylation.
Difficult Separation of Isomers Similar polarities of O- and N-alkylated products.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina).
If separation is intractable, derivatization of one isomer followed by separation may be an option.

Conclusion

The O-alkylation of pyrazoles with cyclobutylmethyl bromide is a valuable transformation for the synthesis of novel chemical entities with potential applications in drug discovery. While the regiochemical outcome can be complex, a systematic approach based on an understanding of the underlying mechanistic principles allows for the targeted synthesis of the desired O-alkylated isomer. This guide provides a robust starting protocol and a framework for optimization, enabling researchers to confidently explore this important area of synthetic chemistry.

References

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652. (2025). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(19), 5735. (2021). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. (2025). [Link]

  • Simple Synthesis of Pyrazole-derived Dithioethers. ResearchGate. (2025). [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. (2017). [Link]

  • Switching pyrazole N-alkylation regioselectivity. ResearchGate. (n.d.). [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. (2024). [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Semantic Scholar. (n.d.). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. (2025). [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. (2015). [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. (n.d.). [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. (n.d.). [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. (n.d.). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023). [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Elsevier. (n.d.). [Link]

  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Semantic Scholar. (n.d.). [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. (2022). [Link]

  • Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. (2016). [Link]

  • Cyclobutylmethyl bromide, 97% 17247-58-4 India. Ottokemi. (n.d.). [Link]

  • What are the factors influencing O- versus N- alkylation of amides (straight chain or cyclic)?. ResearchGate. (2019). [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. (2022). [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. (2022). [Link]

  • Alkylating Agents. Oncohema Key. (2016). [Link]

  • C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions. ResearchGate. (2026). [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Use of 4-(Cyclobutylmethoxy)-1H-pyrazole Derivatives in Suzuki-Miyaura Cross-Coupling

Abstract This guide provides a comprehensive technical overview and detailed protocols for the successful application of 4-(cyclobutylmethoxy)-1H-pyrazole derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the successful application of 4-(cyclobutylmethoxy)-1H-pyrazole derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Addressing the need for functionalized heterocyclic scaffolds in modern drug discovery, we outline a complete workflow from the essential pre-functionalization of the pyrazole core to the optimized cross-coupling and final product purification. This document elucidates the mechanistic rationale behind catalyst, ligand, and base selection, offering researchers, scientists, and drug development professionals a robust framework for synthesizing novel 4-aryl-1-(cyclobutylmethoxy)-1H-pyrazoles.

Introduction: The Strategic Value of Arylated Pyrazoles

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of its key organoboron reagents.[1] These attributes make it an indispensable tool in pharmaceutical research for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures.

The pyrazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs due to its ability to engage in various biological interactions. The strategic arylation of the pyrazole core allows for the precise tuning of a molecule's steric and electronic properties, profoundly impacting its pharmacokinetic and pharmacodynamic profile. This guide focuses on the use of 4-(cyclobutylmethoxy)-1H-pyrazole, a building block of interest for its unique aliphatic ether sidechain, as a precursor for generating diverse libraries of 4-aryl-pyrazole derivatives.

To be utilized in a Suzuki-Miyaura reaction, the pyrazole ring must first be activated with a suitable leaving group, typically a halide. Therefore, this guide presents a two-stage process:

  • Preparation of the Coupling Partner: Synthesis of 4-bromo-1-(cyclobutylmethoxy)-1H-pyrazole.

  • Cross-Coupling: The optimized Suzuki-Miyaura reaction of the brominated pyrazole with various arylboronic acids.

Precursor Synthesis: Preparing the Key Coupling Partner

The direct use of 4-(cyclobutylmethoxy)-1H-pyrazole in a cross-coupling reaction is not feasible. The first critical step is the introduction of a halogen at the C4-position of the pyrazole ring, which serves as the electrophilic partner in the catalytic cycle. The N-H pyrazole is first brominated, followed by N-alkylation to install the cyclobutylmethoxy sidechain.

Workflow for Precursor Synthesis

The following diagram illustrates the two-step sequence to prepare the necessary starting material from commercially available 4-bromopyrazole.

G cluster_0 Step 1: N-Alkylation Start 4-Bromo-1H-pyrazole Reagents1 Reagents: 1. (Bromomethyl)cyclobutane 2. K₂CO₃ (Base) 3. DMF (Solvent) Alkylation N-Alkylation Reaction (Stir at Room Temp, ~4-6h) Start->Alkylation Reagents1->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Product1 4-Bromo-1-(cyclobutylmethoxy)-1H-pyrazole Workup1->Product1 G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_DiAryl Aryl-Pd(II)-Aryl'(L)₂ Transmetal->PdII_DiAryl RedElim Reductive Elimination PdII_DiAryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Aryl-1-(cyclobutylmethoxy)- 1H-pyrazole RedElim->Product ArylBr 4-Bromo-1-(cyclobutylmethoxy)- 1H-pyrazole ArylBr->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Sources

Method

Application Notes &amp; Protocols for the N-Alkylation of 4-(Cyclobutylmethoxy)-1H-pyrazole

These application notes provide a comprehensive guide for the N-alkylation of 4-(Cyclobutylmethoxy)-1H-pyrazole, a critical transformation in the synthesis of various pharmacologically active compounds. This document out...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for the N-alkylation of 4-(Cyclobutylmethoxy)-1H-pyrazole, a critical transformation in the synthesis of various pharmacologically active compounds. This document outlines detailed protocols, discusses the underlying chemical principles, and offers insights into reaction optimization and regioselectivity control.

The N-alkylation of pyrazoles is a fundamental reaction in medicinal chemistry, as the resulting N-substituted pyrazoles are prevalent scaffolds in numerous drug candidates. The regioselectivity of this reaction—the preferential alkylation of one of the two nitrogen atoms in the pyrazole ring (N1 or N2)—is a key challenge, particularly for unsymmetrically substituted pyrazoles such as 4-(Cyclobutylmethoxy)-1H-pyrazole. The choice of reaction conditions, including the base, solvent, and alkylating agent, can significantly influence the ratio of the resulting N1 and N2 isomers.

Mechanistic Considerations and Regioselectivity

The N-alkylation of a pyrazole proceeds via the deprotonation of the N-H proton by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent. For an unsymmetrically substituted pyrazole, two different pyrazolate anions can be formed, leading to two possible regioisomers.

The regioselectivity of the alkylation is governed by a combination of steric and electronic factors. The substituent at the 4-position of the pyrazole ring can influence the electron density at the N1 and N2 positions, thereby affecting their nucleophilicity. Additionally, the steric bulk of the substituent and the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.

In the case of 4-(Cyclobutylmethoxy)-1H-pyrazole, the cyclobutylmethoxy group is an electron-donating group, which can influence the electronic properties of the pyrazole ring. However, steric hindrance is often the more dominant factor in determining the regioselectivity of N-alkylation. Generally, alkylation tends to occur at the less sterically hindered N1 position.

Visualizing the N-Alkylation Pathway

N_Alkylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Pyrazole 4-(Cyclobutylmethoxy)-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate + Base Base Base (e.g., NaH, K2CO3) N1_Product N1-Alkylated Product Pyrazolate->N1_Product + R-X (Major) N2_Product N2-Alkylated Product Pyrazolate->N2_Product + R-X (Minor) Alkylating_Agent Alkylating Agent (R-X)

Caption: General reaction mechanism for the N-alkylation of 4-(Cyclobutylmethoxy)-1H-pyrazole.

Recommended Protocols for N-Alkylation

Two primary protocols are presented below, employing different base/solvent systems to accommodate various experimental setups and substrate sensitivities.

This protocol is highly effective for a wide range of alkylating agents and generally provides good yields. Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrazole.

Table 1: Reagents and Conditions for Protocol 1

Reagent/ParameterQuantity/ValueNotes
4-(Cyclobutylmethoxy)-1H-pyrazole1.0 eqStarting material
Sodium Hydride (60% in mineral oil)1.1 - 1.2 eqHandle with care under an inert atmosphere.
Tetrahydrofuran (THF)10 mL per mmol of pyrazoleAnhydrous solvent is crucial for reaction success.
Alkylating Agent (R-X)1.0 - 1.2 eqThe choice of leaving group (X) can affect reaction rate (I > Br > Cl).
Temperature0 °C to room temperature (or reflux)Dependent on the reactivity of the alkylating agent.
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq).

  • Add anhydrous THF (10 mL/mmol of pyrazole) and cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-(Cyclobutylmethoxy)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

  • Add the alkylating agent (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

This protocol utilizes a milder base, potassium carbonate, and is often preferred for large-scale synthesis due to its lower cost and easier handling.

Table 2: Reagents and Conditions for Protocol 2

Reagent/ParameterQuantity/ValueNotes
4-(Cyclobutylmethoxy)-1H-pyrazole1.0 eqStarting material
Potassium Carbonate (K₂CO₃)2.0 - 3.0 eqAnhydrous, finely powdered K₂CO₃ is recommended.
Acetonitrile or DMF10 mL per mmol of pyrazoleChoice of solvent depends on the desired reaction temperature.
Alkylating Agent (R-X)1.0 - 1.2 eq
TemperatureRoom temperature to 80 °CHigher temperatures may be required for less reactive alkylating agents.
Reaction Time6 - 48 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a round-bottom flask, add 4-(Cyclobutylmethoxy)-1H-pyrazole (1.0 eq), potassium carbonate (2.0 eq), and the chosen solvent (acetonitrile or DMF, 10 mL/mmol of pyrazole).

  • Stir the suspension vigorously and add the alkylating agent (1.1 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain it for 6-48 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • If DMF was used, it may be necessary to perform an aqueous workup to remove the high-boiling solvent. Dilute the residue with water and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Select Protocol (NaH/THF or K2CO3/Solvent) Reagents Combine Pyrazole, Base, and Solvent Start->Reagents Add_Alkylating_Agent Add Alkylating Agent Reagents->Add_Alkylating_Agent Stir_Heat Stir/Heat at Designated Temperature Add_Alkylating_Agent->Stir_Heat Monitor Monitor Progress (TLC/LC-MS) Stir_Heat->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup & Extraction Quench->Extract Dry_Concentrate Dry and Concentrate Organic Phase Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Characterize Characterize Products (NMR, MS) Purify->Characterize

Caption: A generalized workflow for the N-alkylation of 4-(Cyclobutylmethoxy)-1H-pyrazole.

Characterization of N1 and N2 Isomers

The unambiguous identification of the N1 and N2 isomers is crucial. This is typically achieved using nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C NMR. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the position of the alkyl substituent. In many cases, Nuclear Overhauser Effect (NOE) experiments can provide definitive structural elucidation by observing through-space correlations between the protons of the alkyl group and the protons on the pyrazole ring.

Troubleshooting and Optimization
  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. The use of a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride) can also improve yields. Ensure that all reagents and solvents are anhydrous, especially when using sodium hydride.

  • Poor Regioselectivity: The ratio of N1 to N2 isomers can sometimes be influenced by the reaction conditions. Generally, bulkier alkylating agents and lower reaction temperatures tend to favor the formation of the less sterically hindered N1 isomer. A systematic screening of different bases, solvents, and temperatures may be necessary to optimize the regioselectivity for a specific alkylating agent.

  • Incomplete Reaction: If the starting material is not fully consumed, consider adding an additional portion of the base and alkylating agent. Ensure that the base is of good quality and has not been deactivated by exposure to air or moisture.

Safety Precautions
  • Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. All manipulations involving sodium hydride should be carried out under an inert atmosphere in a well-ventilated fume hood.

  • Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

By following these protocols and considering the underlying chemical principles, researchers can successfully perform the N-alkylation of 4-(Cyclobutylmethoxy)-1H-pyrazole and access a diverse range of N-substituted pyrazole derivatives for their research and development activities.

References
  • N-Alkylation of Pyrazoles: A Review. Comprehensive Organic Synthesis II, 2014. [Link]

  • Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2005. [Link]

Application

Preparation and Optimization of Pyrazole-Based Kinase Inhibitors Utilizing Cyclobutyl Linkers

Executive Summary The development of small-molecule kinase inhibitors relies heavily on optimizing the spatial geometry between the hinge-binding motif and solvent-exposed functional groups. Pyrazole and pyrazole-fused h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on optimizing the spatial geometry between the hinge-binding motif and solvent-exposed functional groups. Pyrazole and pyrazole-fused heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) are privileged scaffolds that form critical hydrogen bonds with the ATP-binding hinge region of kinases [1]. Recently, the integration of cyclobutyl linkers —specifically cis-1,3-disubstituted cyclobutanes—has revolutionized the pharmacokinetic and pharmacodynamic profiles of these inhibitors [2].

Unlike highly flexible aliphatic chains that suffer from high entropic penalties upon binding, or rigid planar aryl rings that often lead to poor aqueous solubility and off-target toxicity, the cyclobutyl ring offers an optimal balance. Its unique "puckered" conformation rigidly projects substituents at precise vectors, drastically improving target selectivity (e.g., within the Janus kinase (JAK) or Cyclin-dependent kinase (CDK) families) while enhancing metabolic stability [3].

Mechanistic Rationale: The "Puckered" Advantage

The structural causality behind the success of cyclobutyl linkers lies in their stereochemistry and ring strain.

  • Hinge-Binding (The Pyrazole Core): The nitrogen atoms of the pyrazole ring act as potent hydrogen bond donors and acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Glu966 and Leu968 in JAK1) [4].

  • Vector Projection (The Cyclobutyl Linker): A cis-1,3-cyclobutane diamine linker adopts a puckered butterfly conformation. This geometry allows the sulfonamide or amide functional group to be projected directly into the kinase specificity pocket. For instance, in JAK1 inhibitors, this precise angulation allows the sulfonamide NH to form critical hydrogen bonds with Arg879 and Asn1008 [1]. The trans-isomer fails to achieve this trajectory, resulting in steric clashes and a significant drop in potency.

  • Metabolic Stability: The cyclobutyl ring lacks the easily oxidizable benzylic protons of aryl linkers and the rotational vulnerability of linear alkyl chains, leading to extended in vivo half-lives [2].

JAK_STAT_Pathway Cytokine Cytokine Signal (e.g., IL-6) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK JAK1 Kinase (ATP Binding Site) Receptor->JAK Activates STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylates Nucleus Gene Transcription (Pathogenic Inflammation) STAT->Nucleus Translocates Inhibitor Pyrazole-Cyclobutyl Inhibitor Inhibitor->JAK Blocks ATP Site (Hinge & Pocket)

Diagram 1: JAK/STAT signaling pathway highlighting the targeted inhibition at the JAK ATP-binding site.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the profound impact of linker selection, the following table summarizes the structure-activity relationship (SAR) data for a prototypical pyrazole-based JAK1 inhibitor [1, 2]. The cis-1,3-cyclobutyl linker demonstrates superior potency and selectivity compared to alternative geometries.

Linker ArchitectureJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK1/JAK2)Human Liver Microsome T₁/₂ (min)
Ethylenediamine (Linear)45.0225.05x25
1,4-Phenyl (Planar)15.2152.010x60
trans-1,3-Cyclobutyl120.5241.02x45
cis-1,3-Cyclobutyl 3.2 272.0 85x >120

Experimental Protocol: Synthesis of a cis-Cyclobutyl-Linked Pyrazole Inhibitor

This self-validating protocol details the preparation of a highly selective kinase inhibitor using a pyrazolo[3,4-d]pyrimidine core and a cis-1,3-cyclobutane diamine linker.

Phase 1: Nucleophilic Aromatic Substitution (SₙAr)

Objective: Couple the hinge-binding pyrazole core to the cyclobutyl linker.

  • Reagents: Charge a dry, nitrogen-flushed round-bottom flask with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) and tert-butyl (cis-3-aminocyclobutyl)carbamate (1.1 eq).

  • Solvent & Base: Add 1-butanol (0.2 M) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: 1-butanol is selected for its high boiling point, providing the thermal energy required to overcome the activation barrier of the SₙAr reaction on the electron-deficient heterocyclic core. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing premature degradation of the Boc-protecting group.

  • Reaction: Stir the mixture at 100 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the Boc-protected intermediate.

Phase 2: Boc Deprotection

Objective: Expose the secondary amine for subsequent functionalization.

  • Reagents: Dissolve the intermediate in anhydrous Dichloromethane (DCM, 0.1 M).

  • Cleavage: Add Trifluoroacetic acid (TFA) dropwise at 0 °C to achieve a 1:4 TFA:DCM (v/v) ratio. Warm to 25 °C and stir for 2 hours.

    • Causality: The controlled acidic environment selectively hydrolyzes the tert-butyl carbamate without cleaving the newly formed C-N bond or disrupting the cyclobutane ring strain.

  • Workup: Evaporate the volatiles. Neutralize the TFA salt by passing the residue through a basic alumina plug or using a saturated NaHCO₃ wash to isolate the free amine.

Phase 3: Sulfonylation (Installing the Solvent-Exposed Vector)

Objective: Install a sulfonamide group to interact with the kinase specificity pocket.

  • Reagents: Dissolve the free amine (1.0 eq) in anhydrous DCM (0.1 M) and add Triethylamine (TEA, 3.0 eq). Cool the mixture to 0 °C.

  • Coupling: Add propanesulfonyl chloride (1.05 eq) dropwise over 10 minutes.

    • Causality: The reaction is initiated at 0 °C to control the highly exothermic nature of sulfonylation and to prevent bis-sulfonylation of the pyrazole nitrogens. The cis-1,3-cyclobutane architecture will rigidly direct this newly formed sulfonamide into the optimal geometry for target binding.

  • Workup: Stir for 1 hour at room temperature. Quench with water, extract with DCM, dry over Na₂SO₄, and purify via preparative HPLC to yield the final inhibitor.

Synthetic_Workflow Step1 Step 1: SₙAr Coupling (Pyrazolo-pyrimidine + cis-Cyclobutyl amine) Step2 Step 2: Deprotection (TFA/DCM Cleavage of Boc Group) Step1->Step2 Step3 Step 3: Sulfonylation (Propanesulfonyl chloride addition at 0 °C) Step2->Step3 Product Final Inhibitor (Targeting Kinase Specificity Pocket) Step3->Product

Diagram 2: Three-step synthetic workflow for cyclobutyl-linked pyrazole kinase inhibitors.

References

  • Vazquez, M. L., Kaila, N., Strohbach, J. W., et al. (2018). Discovery of PF-04965842: A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. Available at:[Link]

  • Reubsaet, L., & Rutjes, F. P. J. T. (2019). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 14(20), 1749-1761. Available at:[Link]

  • Fathalla, W. A., & El-Sayed, N. N. E. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(18), 5468. Available at:[Link]

  • Park, J., & Lee, S. (2020). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Scientific Reports, 10, 12975. Available at:[Link]

Method

Strategic Introduction of Cyclobutylmethoxy Groups onto Heterocyclic Rings

Application Note & Protocol Guide Executive Summary The cyclobutylmethoxy group ( ) is a high-value pharmacophore in modern medicinal chemistry. It serves as a lipophilic spacer that can fill hydrophobic pockets more eff...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

The cyclobutylmethoxy group (


) is a high-value pharmacophore in modern medicinal chemistry. It serves as a lipophilic spacer that can fill hydrophobic pockets more effectively than linear alkyl chains while offering distinct metabolic stability advantages over cyclopropylmethyl analogs, which are prone to oxidative ring opening by cytochrome P450 enzymes.

However, the introduction of this group presents a specific synthetic challenge: the thermodynamic instability of the cyclobutylmethyl cation. Improper reaction conditions that allow partial ionization can lead to rapid ring expansion (to cyclopentyl) or ring opening (to homoallylic alkenes).

This guide details three validated protocols designed to enforce


 or 

mechanisms, thereby preserving ring integrity.

Reagent Profile & Selection

Primary Reagent: Cyclobutylmethanol
  • CAS: 4415-82-1

  • Role: The fundamental building block. Used directly in Mitsunobu reactions or as the pronucleophile in

    
    .
    
  • Quality Critical Attribute: Must be free of cyclopropylcarbinol impurities, which have different metabolic profiles.

Electrophilic Reagent: (Bromomethyl)cyclobutane
  • CAS: 17247-58-4

  • Role: Alkylating agent for direct substitution.

  • Synthesis Warning: Commercial supplies or in-house synthesis must avoid HBr-mediated bromination. The use of aqueous HBr causes significant rearrangement to 4-bromo-1-butene.

  • Recommended Synthesis: Use

    
     or 
    
    
    
    (Appel reaction conditions) to convert the alcohol to the bromide under neutral conditions to minimize rearrangement.

Method Selection Matrix

Select the optimal protocol based on the electronic nature of your heterocyclic substrate.

MethodSelection Start Substrate Analysis: Target Heterocycle -OH or -Halide Decision1 Functional Group on Heterocycle? Start->Decision1 PathA Hydroxyl Group (-OH) (Pyridones, Hydroxypyrimidines) Decision1->PathA -OH PathB Halogen Group (-Cl, -F) (Chloropyridines, Fluorobenzenes) Decision1->PathB -Cl / -F Decision2 Electronic Nature? PathA->Decision2 Method3 Method B: SNAr Substitution (Requires Electron-Deficient Ring) PathB->Method3 Must be Electron Deficient (e.g., 2-Cl-Pyridine, 4-Cl-Pyrimidine) Method1 Method A: Mitsunobu (Standard for electron-rich/neutral) Decision2->Method1 Electron Neutral/Rich Method2 Method C: Direct Alkylation (Use R-CH2-Br + Base) Decision2->Method2 Sterically Hindered / Poor Nucleophile

Figure 1: Decision matrix for selecting the appropriate synthetic strategy.

Detailed Protocols

Method A: The Mitsunobu Reaction

Best For: Electron-neutral or electron-rich hydroxy-heterocycles (e.g., 3-hydroxypyridine, phenols). Mechanism:


 displacement of an activated phosphonium intermediate.
Why it works:  The reaction proceeds under neutral/mild conditions, preventing the formation of the unstable cyclobutylmethyl cation.

Protocol:

  • Preparation: In a dry round-bottom flask under

    
    , dissolve the Hydroxy-heterocycle  (1.0 equiv) and Cyclobutylmethanol  (1.2 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add Triphenylphosphine (

    
    )  (1.5 equiv). Stir until fully dissolved.
    
  • Azodicarboxylate Addition: Cool the mixture to 0°C. Add DIAD (Diisopropyl azodicarboxylate) (1.5 equiv) dropwise over 15 minutes. Note: DIAD is preferred over DEAD for better stability and easier byproduct removal.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by LCMS.

  • Workup: Concentrate the solvent. Triturate the residue with

    
    :Hexanes (1:1) to precipitate Triphenylphosphine oxide (
    
    
    
    ). Filter and purify the filtrate via silica gel chromatography.
Method B: Nucleophilic Aromatic Substitution ( )

Best For: Electron-deficient heterocycles (e.g., 2-chloropyridine, 4-chloropyrimidine, 2-fluoropyridine). Mechanism: Addition-Elimination via a Meisenheimer complex.

Protocol:

  • Alkoxide Formation: In a dry vial, charge Cyclobutylmethanol (1.2 equiv) and anhydrous THF or DMF. Carefully add Sodium Hydride (NaH) (60% dispersion, 1.3 equiv) at 0°C. Stir for 30 mins until gas evolution ceases.

    • Alternative: Use Potassium tert-butoxide (

      
      )  (1.3 equiv) in THF if NaH is too harsh for other functional groups.
      
  • Displacement: Add the Halo-heterocycle (1.0 equiv) to the alkoxide solution.

  • Heating: Heat the mixture to 60–80°C. Caution: Do not exceed 100°C if possible, to avoid thermal rearrangement of the strained ring.

  • Workup: Quench with saturated

    
    , extract with EtOAc, and wash with brine (3x) to remove DMF.
    
Method C: Direct Alkylation ( )

Best For: Substrates that fail Mitsunobu due to steric hindrance or low


.
Reagent:  (Bromomethyl)cyclobutane.

Protocol:

  • Mixture: Combine Hydroxy-heterocycle (1.0 equiv) and Cesium Carbonate (

    
    )  (2.0 equiv) in DMF or Acetonitrile.
    
  • Addition: Add (Bromomethyl)cyclobutane (1.2 equiv).

  • Conditions: Stir at 50–60°C.

    • Critical Control: Do not use protic solvents (MeOH, EtOH) or Lewis Acids, as these promote ionization of the bromide and subsequent ring expansion.

  • Workup: Standard aqueous extraction.

Comparative Analysis of Methods

FeatureMethod A: MitsunobuMethod B:

Method C: Direct Alkylation
Substrate Scope Hydroxy-heterocycles (pKa < 13)Halogenated Heterocycles (Electron Deficient)Robust Hydroxy-heterocycles
Ring Integrity Excellent (Strict

)
Excellent (Anionic mechanism)Good (Risk of solvolysis if T > 80°C)
Atom Economy Poor (Generates

, Hydrazine)
HighModerate
Purification Difficult (

removal)
Easy (Extraction)Easy
Key Risk Steric hindrance of substrateRequires electron-withdrawing groupsAlkylation at N vs O (selectivity)

Troubleshooting: The Rearrangement Trap

The most common failure mode in this chemistry is the unintended rearrangement of the cyclobutyl ring. This occurs if the reaction pathway allows the formation of a carbocation intermediate.

The Mechanism of Failure: If (Bromomethyl)cyclobutane is subjected to


 conditions (protic solvent, Lewis acid, or high heat), the primary carbocation forms. This immediately rearranges to the thermodynamically more stable cyclopentyl cation or opens to the homoallylic cation.

Rearrangement Start Cyclobutylmethyl Cation (Unstable) path1 Ring Expansion Start->path1 path2 Ring Opening Start->path2 Prod1 Cyclopentyl Cation (Thermodynamic Sink) path1->Prod1 Prod2 Homoallylic Cation (3-buten-1-yl) path2->Prod2

Figure 2: The rearrangement trap. Avoiding cation formation is critical to preventing ring expansion.

Prevention Checklist:

  • Avoid Acid: Never use acidic conditions for the alkylation.

  • Temperature Control: Keep alkylation reactions below 80°C.

  • Solvent Choice: Use Aprotic Polar solvents (DMF, DMSO, ACN) to favor

    
    . Avoid Ethanol/Methanol.
    

References

  • Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. Link

  • Cyclobutyl Cation Stability: Olah, G. A., et al. "Structural Studies of Nonclassical Cyclobutylmethyl Cations."[1] Journal of the American Chemical Society, 2007.[1] Link

  • Medicinal Chemistry of Cyclobutanes: Xu, F., et al. "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2020. Link

  • Nucleophilic Arom

    
    ):  Rohrbach, S., et al. "Nucleophilic Aromatic Substitution on Heterocycles." Synthesis, 2019.[2][3] Link
    
  • Metabolic Stability of Cyclic Ethers: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole

Welcome to the technical support guide for the synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(Cyclobutylmethoxy)-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question: Why is my yield of 4-(Cyclobutylmethoxy)-1H-pyrazole consistently low?

Answer:

Low yield is a frequent challenge in this synthesis, which typically proceeds via a Williamson ether synthesis pathway.[1] This involves the reaction of a pyrazole nucleophile with an alkyl halide electrophile. The most common route is the reaction between the sodium salt of cyclobutylmethanol and 4-bromo-1H-pyrazole. Several factors can contribute to poor conversion:

  • Incomplete Deprotonation: The formation of the cyclobutylmethoxide nucleophile requires a sufficiently strong base to completely deprotonate cyclobutylmethanol. If the deprotonation is incomplete, the concentration of the active nucleophile is reduced, slowing down the desired SN2 reaction.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent.[2] Ensure you use at least a stoichiometric equivalent (1.0 to 1.1 eq) of the base relative to the alcohol.

  • Competitive N-Alkylation: The 1H-pyrazole starting material has an acidic proton on the N1 nitrogen.[3] In the presence of base, this nitrogen can also be deprotonated and subsequently alkylated by the (bromomethyl)cyclobutane (if that were the electrophile) or react in other ways, leading to a mixture of N-substituted and O-substituted products. While the primary reaction in this guide uses 4-bromopyrazole, the potential for N-H reactivity under various conditions is a key consideration in pyrazole chemistry.[4]

    • Solution: The chosen strategy of reacting sodium cyclobutylmethoxide with 4-bromopyrazole is designed to favor O-alkylation. However, if N-alkylation side products are suspected, consider protecting the pyrazole nitrogen before the etherification step.

  • Suboptimal Reaction Conditions: The SN2 reaction is highly sensitive to solvent and temperature.[5]

    • Solvent: The reaction requires a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the sodium cation while leaving the alkoxide nucleophile "bare," enhancing its reactivity.[2] Using protic solvents (like ethanol) can solvate and deactivate the nucleophile, drastically reducing the reaction rate.

    • Temperature: While heating is often necessary to drive the reaction to completion, excessive temperatures can promote side reactions or decomposition of reactants and products. A temperature range of 60-80 °C is a typical starting point, but this should be optimized for your specific setup.

Question: My TLC and NMR analysis show multiple products. How can I identify and eliminate them?

Answer:

The presence of multiple spots on a TLC plate or unexpected peaks in the NMR spectrum points to the formation of impurities. The most likely culprits are unreacted starting materials and a key side product.

  • Identifying Impurities:

    • Unreacted 4-Bromo-1H-pyrazole: This starting material is significantly more polar than the ether product. It will have a lower Rf value on a normal-phase silica TLC plate.

    • N-Alkylated Isomer (1-(Cyclobutylmethoxy)-4-bromo-1H-pyrazole): This is a potential, though less likely, side product in this specific route. Its polarity may be very similar to the desired O-alkylated product, making separation challenging. Careful analysis of the crude ¹H NMR, looking for distinct pyrazole ring proton signals and methylene protons adjacent to the nitrogen versus the oxygen, can help identify it.

    • Elimination Byproducts: Tertiary and secondary alkyl halides are prone to E2 elimination reactions.[2] However, since the precursor (cyclobutylmethanol) leads to a primary alkoxide, this is not a primary concern unless significant steric hindrance is at play.

  • Eliminating Impurities:

    • Reaction Optimization: Ensure complete consumption of the limiting reagent by slightly increasing the excess of the other reactant (typically the alkoxide) and extending the reaction time. Monitor the reaction by TLC until the limiting starting material spot disappears.

    • Purification:

      • Aqueous Workup: A standard aqueous workup will remove inorganic salts and highly polar solvents like DMF or DMSO.

      • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.[6] A gradient elution with a hexane/ethyl acetate solvent system on silica gel is typically successful. For basic pyrazole compounds that might streak on acidic silica, the silica gel can be pre-treated with triethylamine.[7]

Question: The final product is a persistent oil and won't crystallize. How can I purify and handle it?

Answer:

It is common for substituted pyrazoles to be oils or low-melting solids, which can be difficult to handle and may trap residual solvents or impurities.[6]

  • Troubleshooting Steps:

    • High-Vacuum Drying: First, ensure all volatile solvents are removed. After using a rotary evaporator, place the sample on a high-vacuum line for several hours, possibly with gentle heating (e.g., 30-40 °C), to remove residual DMF, ethyl acetate, or hexane.[6]

    • Re-purify with Column Chromatography: If the oil is impure, the impurities can inhibit crystallization. Re-purifying via column chromatography is a crucial step.[6]

    • Trituration/Recrystallization Attempts: Even if it appears to be an oil, attempting crystallization is worthwhile. Try dissolving the oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a non-polar solvent (e.g., hexane or pentane) at room temperature or cooled in an ice bath until turbidity appears. Scratching the inside of the flask with a glass rod can induce nucleation.

    • Salt Formation: If the free base is an oil, converting it to a salt (e.g., hydrochloride or phosphate) can often produce a stable, crystalline solid.[8] This involves dissolving the purified oil in a suitable solvent like ether or ethyl acetate and adding a solution of the acid (e.g., HCl in ether). The resulting salt can then be filtered and dried. The free base can be regenerated by treatment with a mild base if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the 4-(Cyclobutylmethoxy)-1H-pyrazole synthesis? A1: The synthesis is a classic example of the Williamson ether synthesis, which operates via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction proceeds in two main stages, as illustrated in the diagram below. First, a strong base is used to deprotonate cyclobutylmethanol, forming a potent sodium cyclobutylmethoxide nucleophile. Second, this alkoxide attacks the electron-deficient carbon at the C4 position of 4-bromo-1H-pyrazole, displacing the bromide leaving group to form the C-O ether bond.[5]

Q2: Why is anhydrous (dry) solvent critical for this reaction? A2: The primary base used, sodium hydride (NaH), reacts violently and exothermically with water to produce hydrogen gas and sodium hydroxide. This not only poses a significant safety risk but also consumes the NaH, preventing it from deprotonating the alcohol. Furthermore, any water present can protonate the alkoxide nucleophile, rendering it inactive for the desired SN2 reaction.

Q3: How should I monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system such as 3:1 Hexane:Ethyl Acetate. Spot the 4-bromo-1H-pyrazole starting material, the co-reactant (cyclobutylmethanol), and the reaction mixture. The product, being less polar than the 4-bromopyrazole, will have a higher Rf value. The reaction is complete when the spot corresponding to the limiting reagent (typically the 4-bromopyrazole) is no longer visible.

Q4: What are the primary safety considerations for this synthesis? A4:

  • Sodium Hydride (NaH): NaH is a highly flammable solid that is pyrophoric in air, especially when finely divided. It reacts violently with water and other protic sources. Always handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and use anhydrous solvents. Quench any residual NaH carefully by slowly adding isopropanol or ethanol before introducing water.

  • Solvents: DMF and DMSO are excellent solvents but can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualized Reaction Scheme and Troubleshooting

Reaction Mechanism

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: SN2 Reaction & Side Reaction alc Cyclobutylmethanol alkoxide Sodium Cyclobutylmethoxide (Nucleophile) alc->alkoxide Deprotonation naoh NaH (Sodium Hydride) naoh->alkoxide h2 H₂ gas alkoxide->h2 alkoxide2 Sodium Cyclobutylmethoxide pyrazole 4-Bromo-1H-pyrazole product 4-(Cyclobutylmethoxy)-1H-pyrazole (Desired Product) pyrazole->product side_product N-Alkylation Product (Potential Side Product) pyrazole->side_product alkoxide2->product O-Alkylation (SN2) @ C4 alkoxide2->side_product N-Alkylation @ N1 G cluster_tlc TLC Analysis cluster_nmr NMR Analysis start Low Yield or Impure Product check_tlc Analyze TLC of Crude Mixture start->check_tlc check_nmr Analyze ¹H NMR of Crude Mixture start->check_nmr tlc_sm Starting Material (4-Bromopyrazole) Present? check_tlc->tlc_sm nmr_side Multiple pyrazole signals or unexpected CH₂ signals? check_nmr->nmr_side tlc_sm_yes Incomplete Reaction. - Increase reaction time/temp. - Check base stoichiometry. tlc_sm->tlc_sm_yes Yes tlc_sm_no Reaction went to completion. Issue is side products or workup loss. tlc_sm->tlc_sm_no No nmr_side_yes Side products formed (e.g., N-alkylation). - Optimize temperature. - Improve purification via chromatography. nmr_side->nmr_side_yes Yes nmr_side_no Relatively clean reaction. - Optimize workup/extraction. - Check for mechanical loss. nmr_side->nmr_side_no No

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols & Data

Optimized Protocol for 4-(Cyclobutylmethoxy)-1H-pyrazole

Materials:

  • Cyclobutylmethanol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 4-Bromo-1H-pyrazole [9][10]* Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Nucleophile Formation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion).

    • Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula under a positive pressure of nitrogen.

    • Add anhydrous DMF to the flask to create a slurry.

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add a solution of cyclobutylmethanol (1.0 eq.) in anhydrous DMF dropwise via a syringe. Caution: Hydrogen gas evolution will occur. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • SN2 Reaction:

    • Add a solution of 4-bromo-1H-pyrazole (1.05 eq.) in anhydrous DMF to the flask.

    • Heat the reaction mixture to 70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water and diethyl ether.

    • Separate the layers. Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient elution, starting with 100% hexane and gradually increasing the polarity to a 9:1 hexane/ethyl acetate mixture.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(Cyclobutylmethoxy)-1H-pyrazole.

Table: Reaction Parameter Optimization Summary
ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale for Improvement
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)K₂CO₃ is often not strong enough for complete alcohol deprotonation, leading to low nucleophile concentration. NaH ensures rapid and complete formation of the alkoxide. [2]
Solvent EthanolAnhydrous DMFEthanol is a protic solvent that can hydrogen-bond with and stabilize (deactivate) the alkoxide nucleophile. DMF is a polar aprotic solvent that enhances nucleophilicity. [2][11]
Temperature 100 °C70 °CHigh temperatures can lead to decomposition and the formation of colored impurities. 70 °C provides sufficient energy for the reaction without significant degradation.
Yield ~25%>75%The optimized conditions favor the desired SN2 pathway and minimize side reactions and incomplete conversion.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Technology. (2018). Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • MDPI. (2021, March 10). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, March 1). A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Scientific paper. (2023, January 27). Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Oily Pyrazole Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging iss...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of purifying pyrazole derivatives that present as oils or intractable gums. The persistence of a product as an oil instead of a crystalline solid can hinder characterization, compromise purity, and complicate downstream applications.

This document moves beyond standard protocols to provide a logical framework for troubleshooting, grounded in the physicochemical properties of pyrazole derivatives. We will explore the causality behind experimental choices, offering field-proven insights to guide you from a crude, oily product to a pure, well-characterized compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges and questions that arise when a reaction yields an oily pyrazole derivative.

Question 1: My pyrazole synthesis resulted in a dark, viscous oil. What are my immediate first steps before attempting large-scale purification?

Answer: Before committing your entire batch to a purification method, it is critical to perform small-scale analytical tests to characterize the crude product. This avoids wasting time and materials on an inappropriate technique.

  • Assess Crude Purity and Complexity: Run a Thin-Layer Chromatography (TLC) analysis using a standard solvent system (e.g., 30% ethyl acetate in hexane) to visualize the number of components.[1] If the mixture is complex, chromatography is likely necessary. If it shows one major spot with minor impurities, crystallization or extraction may be sufficient.

  • Check for Residual Solvents: A common cause of oiling is the presence of residual high-boiling solvents from the reaction (e.g., DMF, DMSO). A proton NMR (¹H-NMR) of the crude oil can quickly identify these. If present, consider an aqueous wash or high-vacuum drying before proceeding.

  • Evaluate Solubility: Test the solubility of a small amount of the oil in a range of solvents, from non-polar (hexane) to polar (methanol, water). This information is crucial for selecting a method, whether it's for chromatography or crystallization.

Question 2: Why are my pyrazole derivatives frequently oily, while similar heterocyclic compounds crystallize easily?

Answer: The tendency of pyrazoles to form oils can often be attributed to several structural and intermolecular factors:

  • Structural Isomers: The synthesis of unsymmetrical pyrazoles can lead to the formation of regioisomers, which often have very similar physical properties.[2] Mixtures of isomers tend to have lower melting points than the pure compounds, resulting in an oil.

  • Weak Intermolecular Forces: While the pyrazole ring contains hydrogen bond donors and acceptors, bulky substituents can sterically hinder the formation of an ordered crystal lattice. Without strong, directional intermolecular forces like hydrogen bonding, the molecules may not pack efficiently, favoring a disordered liquid state.

  • Conformational Flexibility: Flexible side chains (e.g., long alkyl groups) can introduce conformational disorder, making it entropically unfavorable to form a well-defined crystal lattice.

Question 3: I suspect I have a mixture of regioisomers. How does this affect my purification strategy?

Answer: Separating regioisomers is a significant challenge because their polarities can be nearly identical.[3]

  • High-Resolution Chromatography: Standard flash chromatography may not be sufficient. You may need to use a higher-performance system (e.g., HPLC or MPLC) with a shallower solvent gradient.[3]

  • Derivatization: In some cases, it's possible to selectively react one isomer to alter its physical properties, allowing for separation. The directing group can then be removed.[2]

  • Salt Formation & Fractional Crystallization: If the isomers have slightly different basicities (pKa), it may be possible to selectively crystallize one as a salt. This requires careful screening of acids and solvents.[4]

Part 2: Purification Methodologies & Troubleshooting Guides

This section provides in-depth guidance on the primary purification techniques applicable to oily pyrazoles.

A. From Oil to Solid: Advanced Crystallization Techniques

The inability to crystallize an oily product is a major bottleneck. The phenomenon of a compound separating from solution as a liquid phase instead of a solid is known as "oiling out".[5] This occurs when the solute is highly soluble in the solvent or when the melting point of the solute is lower than the crystallization temperature.[6][7]

Question 4: I've tried standard cooling crystallization with various solvents, but my compound always "oils out." What can I do?

Answer: When standard methods fail, a systematic approach is needed to overcome the kinetic and thermodynamic barriers to crystallization.

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// Edges with Colors start -> step1 [color="#4285F4"]; step1 -> step2 [label="Kinetic Control", color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> end_success [label="Success", color="#34A853"]; step3 -> step4 [label="Failure", color="#EA4335"];

step1 -> step4 [label="Thermodynamic Control", color="#4285F4"]; step4 -> step5 [color="#4285F4"]; step5 -> end_success [label="Success", color="#34A853"]; step5 -> step6 [label="Failure", color="#EA4335"];

step1 -> step6 [label="Nucleation Control", color="#4285F4"]; step6 -> step7 [color="#4285F4"]; step7 -> end_success [label="Success", color="#34A853"]; step7 -> step8 [label="Failure", color="#EA4335"];

step1 -> step8 [label="Chemical Modification", color="#4285F4"]; step8 -> step9 [color="#4285F4"]; step9 -> end_success [label="Success", color="#34A853"]; step9 -> end_fail [label="Failure", color="#EA4335"]; } } Caption: Troubleshooting workflow for crystallization "oiling out".

Question 5: How does forming a salt help crystallize an oily pyrazole?

Answer: This is one of the most powerful strategies for purifying oily basic compounds.[8] Pyrazoles are weakly basic and can be protonated by an acid to form a salt.[2][9]

  • Mechanism: Salt formation introduces strong, directional ionic interactions and hydrogen bonding opportunities.[10][11] These forces dramatically increase the lattice energy, favoring the formation of a stable, ordered crystalline solid over a disordered oil.

  • Practical Benefits: The resulting salt often has vastly different solubility properties than the freebase, opening up new possibilities for crystallization solvents.[8] This method is also excellent for purification, as non-basic impurities will not form salts and will remain in the mother liquor.[2]

  • Acid Selection: The pKa of the acid is critical. For successful salt formation, the pKa of the counterion (acid) should be at least 2 pH units lower than the pKa of the protonated pyrazole.[10] Common choices include hydrochloric acid, sulfuric acid, and oxalic acid.[12]

See Protocol 1 for a detailed methodology on purification via acid addition salt formation.

The choice of solvent is the most critical parameter in a successful crystallization.[13] This table provides a starting point for solvent screening.

SolventPolarity ClassBoiling Point (°C)Typical Use Case for Pyrazoles
Hexane / Heptane Non-polar69 / 98Often used as an anti-solvent to precipitate the product from a more polar solution.[14]
Toluene Non-polar (Aromatic)111Good for compounds that are too soluble in other non-polar solvents; can promote crystal growth.
Ethyl Acetate (EtOAc) Moderately Polar77A versatile "good" solvent for dissolving at heat, with reduced solubility upon cooling.[13]
Acetone Moderately Polar56Often too good of a solvent; more suitable for the solvent evaporation method.[13]
Isopropanol (IPA) Polar Protic82A common choice for pyrazole derivatives, often providing a good solubility differential.[13][15]
Ethanol (EtOH) Polar Protic78Similar to IPA, frequently used in combination with water for recrystallization.[9][16]
Water Highly Polar100Typically used as an anti-solvent for less polar pyrazoles.[13]
B. Chromatographic Purification of Oily Pyrazoles

When crystallization fails or when complex mixtures (like regioisomers) are present, column chromatography is the most reliable purification method.[9]

Question 6: What is the best starting point for flash column chromatography of a novel oily pyrazole?

Answer: For a typical pyrazole derivative of moderate polarity, a normal-phase silica gel column is the standard starting point.[3][17]

  • Stationary Phase: Use standard flash-grade silica gel (40-63 µm, 230-400 mesh).[18]

  • Mobile Phase Selection: The most common and effective eluent system is a gradient of ethyl acetate in hexane.[3][19]

    • Begin with a TLC screening to find a solvent mixture that gives your target compound a Retention Factor (Rf) of 0.2-0.3 .[17] This Rf value typically provides the best separation during the column run.[18]

  • Gradient Elution: Start the column with a low polarity (e.g., 5% EtOAc/Hexane) and gradually increase the concentration of the more polar solvent (EtOAc). This will elute non-polar impurities first, followed by your product, and finally any highly polar impurities.

Question 7: My compound is highly polar and either streaks or won't move off the baseline of a silica column. What are my options?

Answer: This is a common issue with pyrazoles containing highly polar functional groups (e.g., carboxylic acids, free N-H).

  • Modify the Mobile Phase:

    • Add a small amount of methanol (e.g., 1-10%) to your dichloromethane or ethyl acetate eluent. Caution: Using more than 10% methanol can start to dissolve the silica gel.[19]

    • For basic pyrazoles that streak, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent can deactivate acidic sites on the silica and improve peak shape.[16]

  • Use a Different Stationary Phase:

    • Reversed-Phase (C18): This is an excellent alternative for highly polar compounds. The stationary phase is non-polar (C18-bonded silica), and a polar mobile phase (typically water/acetonitrile or water/methanol) is used.[20]

    • Alumina (Neutral or Basic): For acid-sensitive compounds or strongly basic pyrazoles, alumina can be a better choice than silica gel.[16]

  • Dry Loading: If your oily compound is poorly soluble in the initial, non-polar eluent, "dry loading" is essential for good separation. This involves pre-adsorbing your compound onto a small amount of silica gel before loading it onto the column.[20][21] See Protocol 2 for a detailed method.

// Node Definitions start [label="Crude Oily Pyrazole", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];

check_polarity [label="Assess Polarity\n(TLC in 50% EtOAc/Hex)", fillcolor="#FBBC05", fontcolor="#202124"];

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method_np [label="Normal-Phase\nFlash Chromatography\n(Silica Gel, EtOAc/Hexane)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; method_rp [label="Reversed-Phase\nFlash Chromatography\n(C18, MeCN/H2O)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; method_hilic [label="Consider HILIC or\nModified Normal-Phase\n(e.g., add MeOH/TEA)", fillcolor="#FFFFFF", fontcolor="#202124", shape=box]; method_chiral [label="Chiral HPLC / SFC", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

outcome [label="Purified Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_polarity [color="#5F6368"]; check_polarity -> non_polar [label="Yes", color="#34A853"]; check_polarity -> highly_polar [label="No", color="#EA4335"];

non_polar -> method_np [color="#5F6368"]; highly_polar -> method_rp [label="Primary Choice", color="#5F6368"]; highly_polar -> method_hilic [label="Alternative", style=dashed, color="#5F6368"];

method_np -> chiral [color="#5F6368"]; method_rp -> chiral [color="#5F6368"]; method_hilic -> chiral [color="#5F6368"];

chiral -> method_chiral [label="Yes", color="#34A853"]; chiral -> outcome [label="No", color="#EA4335"]; method_chiral -> outcome [color="#5F6368"]; } } Caption: Decision tree for selecting a chromatographic purification method.

Question 8: I need to separate enantiomers of my chiral pyrazole. Is this possible?

Answer: Absolutely. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this. Polysaccharide-based CSPs (e.g., Lux cellulose and amylose-based columns) have shown excellent chiral recognition for pyrazole derivatives.[22][23] Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., methanol or acetonitrile) can be effective, with the polar organic mode often providing shorter run times and sharper peaks.[23][24] Supercritical Fluid Chromatography (SFC) is also emerging as a faster, greener alternative to HPLC for chiral separations.[25]

C. Alternative & Complementary Purification Methods

Question 9: Can I use a simple acid-base extraction to purify my oily pyrazole?

Answer: Yes, this is a highly effective and scalable technique for removing non-basic or neutral impurities.[2] The workflow involves:

  • Dissolving the crude oil in an organic solvent (e.g., ethyl acetate).

  • Extracting with a dilute aqueous acid (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer.

  • Discarding the organic layer, which contains the neutral impurities.

  • Basifying the aqueous layer (e.g., with 1 M NaOH) to deprotonate the pyrazole, causing it to precipitate or form an oil.

  • Extracting the pure pyrazole back into a fresh organic solvent.[2]

This method is particularly useful as a first-pass purification step before chromatography or crystallization to significantly reduce the impurity load.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification of an Oily Pyrazole via Acid Addition Salt Formation

This protocol describes a general method for converting a basic oily pyrazole into a crystalline hydrochloride (HCl) salt.

  • Dissolution: Dissolve the crude oily pyrazole (1.0 eq) in a minimal amount of a suitable organic solvent. Isopropanol (IPA) or ethyl acetate are good starting points.[15]

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise. Add approximately 1.0 to 1.1 equivalents of HCl.

  • Precipitation/Crystallization: The pyrazole hydrochloride salt will often begin to precipitate immediately. If no solid forms, try cooling the solution in an ice bath and scratching the inside of the flask with a glass rod to induce nucleation.[4]

  • Maturation: Stir the resulting slurry at room temperature or in an ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent (the same one used for the crystallization) to remove any soluble impurities.

  • Drying: Dry the crystalline salt under high vacuum to remove all residual solvent.

  • Validation: Check the purity of the salt by NMR, HPLC, or LC-MS. The melting point of the crystalline salt can also be used as an indicator of purity.

  • (Optional) Liberation of Freebase: To recover the pyrazole in its non-salt form, dissolve the salt in water, basify the solution with a base like sodium bicarbonate or sodium hydroxide until pH > 8, and extract the pure pyrazole into an organic solvent.

Protocol 2: Flash Column Chromatography with Dry Loading

This protocol is ideal for oily compounds that are not readily soluble in the non-polar starting eluent of the chromatography.[20]

  • Sample Preparation: a. Dissolve your crude oily pyrazole (e.g., 1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or methanol). b. Add a small amount of an inert adsorbent, such as silica gel or Celite (typically 2-4 times the mass of your crude product).[21] c. Thoroughly mix the slurry and then remove the solvent completely under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Column Packing and Equilibration: a. Select an appropriately sized flash column for your sample size (a 50:1 to 100:1 ratio of silica gel to crude sample is common for difficult separations).[18] b. Pack the column with silica gel as a slurry in your initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane). c. Equilibrate the column by passing 3-5 column volumes of this mobile phase through it until the baseline is stable.[20]

  • Sample Loading: a. Carefully add the dry powder from step 1 to the top of the equilibrated silica gel bed, creating a uniform layer. b. Gently place a layer of sand or a frit on top of the sample layer to prevent disturbance during solvent addition.

  • Elution: a. Begin elution with the initial mobile phase, applying positive pressure. b. Gradually increase the polarity of the mobile phase according to your pre-determined gradient (based on TLC analysis). c. Collect fractions and monitor the elution of your compound using TLC.

  • Post-Purification: a. Combine the fractions containing the pure product. b. Evaporate the solvent under reduced pressure to obtain the purified oily pyrazole.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Wiley Online Library. [Link]

  • Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]

  • How to recrystallize an oily compound? ResearchGate. [Link]

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Chemistry. [Link]

  • Purification: How To. University of Rochester Chemistry. [Link]

  • WO2011076194A1 - Method for purifying pyrazoles.
  • Methods for Crystal Production of natural compounds. International Scientific Organization. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • SOP: FLASH CHROMATOGRAPHY. Science. [Link]

  • DE102009060150A1 - Process for the purification of pyrazoles.
  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Principles of Salt Formation. ResearchGate. [Link]

  • General methods for flash chromatography using disposable columns. National Center for Biotechnology Information. [Link]

  • US4434292A - Process for the preparation of pyrazole.
  • Chemistry SPM: Learn 6.9 Preparation of Salts (Recrystallisation) In 5 Minutes. YouTube. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Preparation of a Crystalline Salt of Indomethacin and Tromethamine by Hot Melt Extrusion Technology. National Center for Biotechnology Information. [Link]

  • IL110461A - Process for the preparation of pyrazole and its derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. National Center for Biotechnology Information. [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

Sources

Troubleshooting

Troubleshooting low solubility of pyrazole intermediates in water

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing the common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and foundational knowledge for addressing the common challenge of low aqueous solubility in pyrazole-containing intermediates. Our goal is to move beyond simple procedural lists, offering a causal understanding of why certain techniques work and how to apply them effectively in your experimental workflow.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, problem-oriented questions you might encounter in the lab.

Q1: My pyrazole intermediate is precipitating out of my aqueous reaction mixture. What are my immediate options to salvage the reaction?

A: Premature precipitation is a common problem when a product's solubility in the reaction medium is lower than the concentration being generated. This can halt the reaction and complicate work-up. Here’s a prioritized approach to address this:

  • Temperature Adjustment: Increasing the reaction temperature often enhances the solubility of organic compounds.[1] However, this must be balanced against the thermal stability of your reactants and product. Monitor for degradation via in-process controls like TLC or LC-MS.

  • Introduce a Co-solvent: The most robust solution is often to increase the solvating power of your reaction medium by adding a water-miscible organic co-solvent.[2] Co-solvents work by reducing the overall polarity of the aqueous system, making it more favorable for less polar solutes.[3]

    • Common Choices: Ethanol, isopropanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent options, provided they are inert to your reaction conditions.[1]

    • Strategy: Add the co-solvent portion-wise until the precipitate redissolves. For future batches, start with the optimized solvent/co-solvent ratio.

  • Change Reagent Concentration: If possible, lowering the concentration of your starting materials can prevent the product from reaching its saturation point prematurely.[1] This may require longer reaction times but can be a simple fix.

Q2: I'm preparing my pyrazole compound for a biological assay, but it crashes out when I dilute my DMSO stock into an aqueous buffer. How can I maintain solubility?

A: This is a classic solubility challenge where a compound is highly soluble in an organic solvent like DMSO but insoluble in the final aqueous assay buffer. The goal here is to improve the apparent solubility for the duration of the assay.

  • pH Modification of the Buffer: The most powerful tool for ionizable compounds. Pyrazoles typically have a weakly basic nitrogen atom (pKa of the conjugate acid is ~2.5) and can be protonated in acidic media to form a more soluble cationic salt.[4][5][6] If your molecule has acidic or basic handles, adjusting the buffer pH away from the molecule's pI (isoelectric point) can dramatically increase solubility.

  • Employ Co-solvents in the Final Assay Medium: If the assay can tolerate it, including a small percentage (typically 1-5%) of a co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) can be highly effective.[1]

  • Use of Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 at low concentrations (e.g., 0.01-0.1%) can form micelles that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous phase.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts from water.[8][9] This is a common strategy in pharmaceutical formulation.

Below is a workflow to guide your troubleshooting process for this specific issue.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Outcome start Precipitation upon dilution of DMSO stock into aqueous buffer check_ionizable Does the compound have ionizable groups (acidic/basic)? start->check_ionizable adjust_ph Adjust Buffer pH (e.g., to pH < pKa for basic N) check_ionizable->adjust_ph Yes check_assay_tolerance Can the assay tolerate organic solvents? check_ionizable->check_assay_tolerance No end_node Compound remains soluble in assay medium adjust_ph->end_node add_cosolvent Add Co-solvent (e.g., 1-5% Ethanol, PEG) check_assay_tolerance->add_cosolvent Yes use_surfactant Use Surfactant (e.g., 0.1% Tween 20) check_assay_tolerance->use_surfactant No add_cosolvent->end_node use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) use_surfactant->use_cyclodextrin If surfactant fails or interferes with assay use_surfactant->end_node use_cyclodextrin->end_node

Caption: Troubleshooting workflow for assay precipitation.
Q3: My pyrazole derivative has poor solubility in all common recrystallization solvents, making purification difficult. What should I do?

A: Recrystallization is predicated on a significant difference in a compound's solubility between hot and cold solvent. When solubility is universally low, this becomes challenging.

  • Use a Binary Solvent System: This is the most common and effective technique for difficult recrystallizations.[1] Dissolve your crude compound in a minimal amount of a hot "good" solvent (one in which it has some solubility). Then, while still hot, slowly add a "poor" solvent (one in which it is insoluble, but is miscible with the "good" solvent) dropwise until you see persistent turbidity. Allowing this solution to cool slowly should yield high-quality crystals.

  • Hot Filtration: If your primary issue is insoluble impurities, dissolve the compound in a larger-than-normal volume of hot solvent and perform a hot filtration to remove the particulates before allowing the filtrate to cool and crystallize.[1]

  • Consider Alternative Purification: If recrystallization is intractable, other methods may be more suitable:

    • Column Chromatography: The default alternative for purification of organic compounds.

    • Acid/Base Extraction: If your pyrazole has an accessible basic nitrogen, you can dissolve the crude material in an organic solvent, extract with aqueous acid (which protonates the pyrazole, pulling it into the aqueous layer as a salt), wash the aqueous layer with fresh organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate your purified free-base product.

Frequently Asked Questions (FAQs)

This section covers broader concepts related to the physicochemical properties of pyrazole intermediates.

Q1: What intrinsic factors of the pyrazole scaffold contribute to low water solubility?

A: The solubility of a pyrazole derivative is a balance of several competing factors:

  • Crystal Lattice Energy: The planar, aromatic nature of the pyrazole ring facilitates strong intermolecular interactions like π-π stacking and hydrogen bonding in the solid state.[7] This creates a stable crystal lattice that requires a significant amount of energy for a solvent to break down, resulting in low solubility.[7]

  • Lipophilicity: While the nitrogen atoms add polarity, the pyrazole ring itself is largely hydrophobic.[7] This is compounded by nonpolar substituents (e.g., phenyl rings, alkyl chains), which increase the overall lipophilicity (LogP) and decrease aqueous solubility.[1]

  • Molecular Weight and Symmetry: Generally, as molecular weight increases, solubility tends to decrease.[1] Furthermore, highly symmetrical molecules can pack more efficiently into a stable crystal lattice, which often leads to higher melting points and lower solubility.[10] Disrupting this symmetry can sometimes be a powerful strategy to improve solubility.[10]

Q2: How does pH influence the solubility of pyrazole intermediates?

A: The pH of an aqueous solution can have a profound impact on the solubility of any pyrazole containing an ionizable group. The pyrazole ring itself has two key nitrogen atoms: one is pyrrole-like (N1) and the other is pyridine-like (N2).[5]

  • In Acidic Conditions (Low pH): The pyridine-like N2 atom is weakly basic (pKa of the conjugate acid is ~2.5).[5] In a solution with a pH below this pKa, the nitrogen will be protonated, forming a pyrazolium cation. This charged species is significantly more polar than the neutral molecule and thus exhibits much higher aqueous solubility.[4][6]

  • In Basic Conditions (High pH): The proton on the pyrrole-like N1 atom is weakly acidic (pKa ~14).[11] In highly basic solutions, this proton can be removed to form a pyrazolate anion, which is also more soluble than the neutral form.

For most lab applications, leveraging the basicity of the N2 atom by acidifying the solution is the most common and effective pH-based strategy.

Caption: Ionization states of pyrazole at different pH.
Q3: What are the most common strategies for enhancing the aqueous solubility of pyrazoles?

A: There is a well-established hierarchy of techniques used to improve solubility, ranging from simple formulation adjustments to more complex chemical modifications.

Technique Mechanism of Action Pros Cons Applicability
pH Adjustment Converts the neutral molecule to a more soluble ionized salt (cation or anion).[1]Simple, highly effective for ionizable compounds, easily reversible.Only works for compounds with appropriate pKa values; may affect compound stability.Compounds with basic (e.g., pyrazole N2) or acidic functional groups.
Co-solvency Reduces the polarity of the aqueous medium, lowering the energy penalty for solvating a hydrophobic molecule.[2]Widely applicable, easy to screen, can achieve significant solubility gains.Co-solvent may be incompatible with downstream applications (e.g., cell toxicity).[9]Most poorly soluble compounds, especially in screening and assay development.
Salt Formation Covalently forms a salt with a suitable acid or base, which then has much higher aqueous solubility and a faster dissolution rate.[12][13]Can provide a stable, crystalline solid with dramatically improved solubility.Requires a sufficiently basic or acidic handle; salt form may be hygroscopic or less stable.Drug development candidates with strong ionizable centers.
Solid Dispersions The compound is molecularly dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[14][15]Can lead to very large increases in apparent solubility and dissolution rate.Requires specialized equipment (e.g., spray dryer); amorphous form may be less stable over time.Advanced formulation for drug delivery.
Structural Modification Chemical synthesis is used to add polar functional groups or disrupt molecular planarity.[1][10]A permanent solution that can be fine-tuned for optimal properties.Resource-intensive (requires resynthesis); may negatively impact biological activity.Lead optimization stage in drug discovery.

Detailed Experimental Protocols

Protocol 1: Systematic pH Adjustment for Solubility Profiling

Objective: To determine the aqueous solubility of a pyrazole intermediate as a function of pH to identify conditions for maximal solubility.

Materials:

  • Pyrazole intermediate

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Vortex mixer, shaker/rotator

  • Microcentrifuge and tubes

  • Analytical method for concentration determination (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare pH Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add Excess Compound: To a series of microcentrifuge tubes, add an excess amount of the pyrazole intermediate (e.g., 5-10 mg). The solid should be clearly visible.

  • Add Solvent: To each tube, add a precise volume (e.g., 1.0 mL) of the corresponding pH buffer.

  • Equilibrate: Seal the tubes and place them on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours. This allows the system to reach equilibrium.

  • Separate Solid and Supernatant: Centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant from each tube. Dilute the sample with a suitable mobile phase or solvent for your analytical method.

  • Quantify: Determine the concentration of the dissolved compound in each sample using your validated analytical method. This value represents the equilibrium solubility at that specific pH.

Protocol 2: Co-solvent Screening for Aqueous Systems

Objective: To empirically identify an effective co-solvent and its minimum required concentration to solubilize a pyrazole intermediate in an aqueous buffer.

Materials:

  • Pyrazole intermediate

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Potential co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), DMSO.

  • Vials, vortex mixer

Methodology:

  • Prepare Compound Vials: In a series of clear glass vials, add a known amount of your pyrazole intermediate (e.g., 2 mg).

  • Confirm Insolubility: To each vial, add 1.0 mL of the primary aqueous buffer and vortex. Confirm that the compound does not fully dissolve.

  • Stepwise Co-solvent Addition: To the first vial, begin adding the first co-solvent (e.g., Ethanol) in small, precise increments (e.g., 20 µL, representing ~2% v/v).

  • Vortex and Observe: After each addition, vortex the vial vigorously for 30-60 seconds and visually inspect for dissolution.

  • Determine Solubilization Point: Continue adding the co-solvent stepwise until the solid is completely dissolved. Record the total volume of co-solvent added.

  • Repeat for Other Co-solvents: Repeat steps 3-5 for each co-solvent you wish to screen.

  • Analysis: Compare the minimum percentage of each co-solvent required to achieve full dissolution. Select the co-solvent that is most effective at the lowest concentration and is compatible with your experimental system.

References

  • Di Ianni, M., et al. (2019). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics. Available from: [Link]

  • Maheshkumar, K., et al. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals. Retrieved from [Link]

  • Kumar, A., et al. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Drug Delivery and Therapeutics.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from: [Link]

  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from: [Link]

  • Kawabata, T., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from: [Link]

  • PubMed. (n.d.). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. Retrieved from: [Link]

  • Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Retrieved from: [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Retrieved from: [Link]

  • ResearchGate. (n.d.). Molecular structure of pyrazole. Retrieved from: [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from: [Link]

  • MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from: [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from: [Link]

  • Google Patents. (n.d.). CN110903279A - Pyrazole compound and salt and application thereof.
  • National Center for Biotechnology Information. (2016). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from: [Link]

  • MDPI. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Retrieved from: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from: [Link]

  • Medicon Valley Alliance. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. Retrieved from: [Link]

  • ResearchGate. (n.d.). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Retrieved from: [Link]

  • PubMed. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Retrieved from: [Link]

  • ResearchGate. (n.d.). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Retrieved from: [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from: [Link]

  • LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Cyclobutylmethyl Bromide Remediation &amp; Purification

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the technical support center for the purification of reaction mixtures containing unreacted cyclobutylmethyl bromide. Becaus...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the technical support center for the purification of reaction mixtures containing unreacted cyclobutylmethyl bromide. Because primary alkyl halides can complicate downstream synthetic steps or biological assays, complete removal of this reagent is critical. This guide synthesizes field-proven methodologies, mechanistic rationales, and step-by-step protocols to ensure high-purity product isolation.

Section 1: Diagnostic FAQ & Troubleshooting Guide

Q: Why does cyclobutylmethyl bromide persist in the organic layer during standard aqueous workup? A: Cyclobutylmethyl bromide (


) is a highly lipophilic, neutral organic liquid with a density of 1.326 g/mL[1]. Because it lacks hydrogen-bond donors or acceptors and is completely insoluble in water, it quantitatively partitions into organic extraction solvents (e.g., dichloromethane, ethyl acetate, diethyl ether) during an aqueous wash. It must be physically separated or chemically transformed into a polar species for successful removal.

Q: Can I remove unreacted cyclobutylmethyl bromide via standard rotary evaporation? A: Generally, no. The boiling point of cyclobutylmethyl bromide is 123–124 °C at atmospheric pressure[1]. While it possesses some volatility, standard rotary evaporation (typically 40 °C at 10–50 mbar) is insufficient to quantitatively remove it without prolonged exposure that risks degrading sensitive target molecules. High-vacuum distillation (e.g., Kugelrohr) is required for purely physical removal.

Q: What is the mechanistic advantage of using polymer-supported scavengers over traditional chromatography? A: Polymer-supported scavengers exploit the primary alkyl halide's susceptibility to


 nucleophilic attack. By utilizing a solid-phase nucleophile (such as PS-Triphenylphosphine), the unreacted cyclobutylmethyl bromide is covalently bound to an insoluble polystyrene resin via a "catch" mechanism[2][3]. This transforms a tedious liquid-liquid or chromatographic separation into a simple physical filtration, preserving the product yield and significantly improving throughput for parallel synthesis[4].

Section 2: Quantitative Data & Reagent Selection

Selecting the appropriate remediation strategy depends heavily on the reaction scale, the thermal stability of the desired product, and the available equipment.

Remediation StrategyReagent / MethodMechanism of RemovalOptimal ScaleBest Use Case
Vacuum Distillation Kugelrohr / Short-pathPhysical separation based on boiling point differential (124 °C vs. Product)Large (>10g)Thermally stable, high-boiling target products.
Polymer Scavenging PS-Triphenylphosphine

reaction forming an insoluble, polymer-bound phosphonium salt
Small to Medium (<2g)Parallel synthesis, delicate APIs, avoiding aqueous workup.
Chemical Quenching Thiourea

reaction forming a highly water-soluble isothiouronium salt
Medium to LargeCost-sensitive scale-ups, products stable to aqueous extraction.
Chromatography Silica GelDifferential adsorption (Alkyl bromides elute rapidly in non-polar solvents)AnyComplex mixtures with multiple structurally similar byproducts.

Section 3: Experimental Workflows & Protocols

Protocol A: Polymer-Supported Scavenging (Catch-and-Release)

Causality & Rationale: PS-Triphenylphosphine acts as a solid-phase nucleophile. The soft, highly polarizable phosphorus atom attacks the electrophilic primary carbon of cyclobutylmethyl bromide, displacing the bromide ion[3]. The resulting phosphonium salt is permanently tethered to the cross-linked polystyrene backbone, allowing the impurity to be completely removed via filtration[2][4].

Step-by-Step Methodology:

  • Solvent Optimization: Ensure the crude reaction mixture is dissolved in a solvent that swells lightly cross-linked polystyrene (e.g., Dichloromethane, Tetrahydrofuran, or Toluene). If the reaction was performed in a non-swelling solvent (like acetonitrile), perform a solvent swap prior to scavenging.

  • Reagent Addition: Add 1.5 to 2.0 equivalents of PS-Triphenylphosphine (typical loading ~3.0 mmol/g) relative to the calculated amount of unreacted cyclobutylmethyl bromide.

  • Agitation: Gently agitate the suspension (use an orbital shaker or overhead stirrer to avoid mechanically crushing the resin beads) at 35–40 °C for 6 to 12 hours. Note: The cyclobutyl ring imparts slight steric hindrance compared to straight-chain primary bromides; mild heating ensures complete scavenging.

  • Filtration: Filter the suspension through a medium-porosity sintered glass frit.

  • Washing: Wash the retained resin cake with 3 column volumes of the swelling solvent to ensure complete recovery of the unbound target product.

  • Isolation: Concentrate the combined filtrates under reduced pressure to yield the purified product.

Protocol B: Chemical Quenching via Thiourea

Causality & Rationale: Thiourea is a potent, inexpensive S-nucleophile. It reacts rapidly with primary alkyl halides via an


 pathway to form an isothiouronium salt. This transformation converts the highly lipophilic cyclobutylmethyl bromide into an extremely polar, water-soluble ionic species, stripping it out of the organic phase during a standard aqueous wash.

Step-by-Step Methodology:

  • Quench Addition: To the crude reaction mixture, add a water-miscible co-solvent (e.g., Ethanol) if not already present, followed by 2.0 to 3.0 equivalents of Thiourea.

  • Thermal Activation: Heat the mixture to 60 °C for 2–3 hours to drive the formation of the

    
    -(cyclobutylmethyl)isothiouronium bromide salt.
    
  • Solvent Removal: Concentrate the mixture under reduced pressure to remove volatile organic solvents.

  • Phase Partitioning: Dissolve the resulting residue in a biphasic mixture of Ethyl Acetate and Water (1:1 v/v).

  • Extraction: Transfer to a separatory funnel and separate the layers. The unreacted cyclobutylmethyl bromide (now an isothiouronium salt) will partition entirely into the lower aqueous layer.

  • Final Wash: Wash the retained organic layer with brine, dry over anhydrous

    
    , filter, and concentrate to isolate the purified product.
    

Section 4: Visual Workflow

BromideRemoval Start Crude Mixture Containing Cyclobutylmethyl Bromide BPCheck Is Product BP > 200°C & Thermally Stable? Start->BPCheck Distill Vacuum Distillation (Remove Bromide at 124°C) BPCheck->Distill Yes ScaleCheck Determine Reaction Scale BPCheck->ScaleCheck No PSQuench Polymer-Supported Quench (PS-Triphenylphosphine) ScaleCheck->PSQuench Small Scale (< 1g) Parallel Synthesis ThioureaQuench Thiourea Quench (Aqueous Extraction) ScaleCheck->ThioureaQuench Large Scale (> 1g) Cost-Sensitive Chromatography Silica Gel Chromatography (Fast Elution of Bromide) ScaleCheck->Chromatography Complex Impurity Profile

Decision matrix for selecting the optimal cyclobutylmethyl bromide removal strategy.

References

1.1. ALDRICH (Bromomethyl)cyclobutane, 97% - Thomas Scientific. Thomas Scientific. URL: 1.11. Solid-Supported Reagents and Scavengers - Sopachem. Sopachem. URL: 1.13. WO1997042230A1 - Rapid purification by polymer supported quench - Google Patents. Google Patents. URL: 1.16. Solid supported reagents - Biotage. Biotage. URL:

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(Cyclobutylmethoxy)-1H-pyrazole

Welcome to the technical support center for 4-(Cyclobutylmethoxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Cyclobutylmethoxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing the crystallization of this compound. As crystallization is a critical step for purification and obtaining material with consistent physicochemical properties, this document offers a series of troubleshooting guides and frequently asked questions to navigate the common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the crystallization of 4-(Cyclobutylmethoxy)-1H-pyrazole?

A1: The crystallization process is a delicate equilibrium governed by several factors. For pyrazole derivatives, the most critical are:

  • Solvent Choice: The solvent system is paramount. An ideal solvent will dissolve the compound completely at an elevated temperature but show limited solubility at lower temperatures. The polarity of the solvent must be matched with the compound; the pyrazole ring has both hydrogen-bond donating (N-H) and accepting (N) sites, suggesting that protic solvents or aprotic polar solvents are good starting points.[1][2]

  • Temperature and Cooling Rate: Solubility is highly temperature-dependent.[1][2] The rate at which the solution is cooled dictates the crystal growth kinetics. Slow cooling is generally preferred as it allows for the formation of a more ordered and pure crystal lattice.[3]

  • Concentration/Supersaturation: Crystallization occurs from a supersaturated solution. The level of supersaturation is a driving force; however, excessively high supersaturation can lead to rapid precipitation of amorphous material or very small crystals instead of controlled crystal growth.

  • Purity of the Crude Material: Impurities can inhibit nucleation, alter crystal habit, or become entrapped in the crystal lattice, leading to poor quality crystals. If crystallization is consistently failing, consider further purification of the crude material by column chromatography or an acid-base extraction.[4]

Q2: My yield is consistently low after recrystallization. What are the likely causes and solutions?

A2: A low yield is a common issue with several potential causes:

  • Excessive Solvent Volume: Using too much solvent is the most frequent reason for low yield, as a significant amount of the compound will remain in the mother liquor even after cooling.[5] To fix this, use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product is lost. Ensure your filtration apparatus is pre-heated to prevent this.

  • Inappropriate Solvent Choice: If the compound has relatively high solubility in the chosen solvent even at low temperatures, the recovery will be poor. A different solvent or an anti-solvent strategy may be necessary.

  • Washing with Room Temperature Solvent: Washing the filtered crystals with warm or room-temperature solvent will redissolve some of the product. Always wash with a minimal amount of ice-cold solvent.[6]

Q3: What is "oiling out," and why does it happen with my compound?

A3: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid. For 4-(Cyclobutylmethoxy)-1H-pyrazole, this can be caused by:

  • High Impurity Levels: Impurities can depress the melting point of the compound, making it more prone to oiling out.

  • Highly Concentrated Solutions: Cooling a very concentrated solution too quickly can cause the compound to come out of solution above its melting point.

  • Poor Solvent Choice: A solvent in which the compound is excessively soluble can lead to oiling out.

To resolve this, try reheating the solution to redissolve the oil, add slightly more solvent to reduce the concentration, and allow it to cool much more slowly.[5] Using a different solvent system is also a viable strategy.

Systematic Troubleshooting Guide

This section provides a structured approach to solving common crystallization problems.

Problem 1: The Compound Fails to Crystallize Upon Cooling

Even in a supersaturated solution, nucleation can be kinetically slow. If no crystals form after the solution has cooled to room temperature and below, the system is likely reluctant to nucleate.

Troubleshooting Workflow: Inducing Crystallization

start Supersaturated Solution (Cooled, No Crystals) step1 Scratch inner surface of the flask with a glass rod at the air-liquid interface. start->step1 First Step step2 Add a seed crystal of 4-(Cyclobutylmethoxy)-1H-pyrazole. step1->step2 If scratching fails step3 Concentrate the solution by boiling off a portion of the solvent. step2->step3 If no seed crystal works step4 Cool to a lower temperature (e.g., -20°C freezer). step3->step4 After concentrating step5 Re-evaluate solvent system. Consider anti-solvent addition. step4->step5 If still no crystals start Find a 'Good' Solvent (Compound is very soluble) step1 Find a 'Poor' Solvent / Anti-Solvent (Compound is insoluble) start->step1 step2 Confirm Miscibility (The two solvents must mix) step1->step2 step3 Perform Protocol 2: 1. Dissolve in min. hot 'Good' solvent 2. Add 'Poor' solvent until turbid 3. Cool slowly step2->step3

Caption: Logic for selecting a binary solvent system.

Table 2: Suggested Solvents for Initial Screening

Based on the structure of pyrazole derivatives, the following solvents are recommended for initial screening. [6][7][8][9]

Solvent Type Boiling Point (°C) Comments
Ethanol Protic 78 Good general solvent for pyrazoles, often used for recrystallization. [6][8]
Isopropanol Protic 82 Similar to ethanol, good potential for cooling crystallization. [6][7]
Acetone Aprotic, Polar 56 Can be a good solvent, but its volatility may make it more suitable for anti-solvent or evaporation methods. [6][7][8]
Ethyl Acetate Aprotic, Med-Polar 77 Often effective for compounds of intermediate polarity. [6]
Toluene Aromatic, Non-Polar 111 Can be effective for less polar compounds or as a co-solvent. [6][8]

| Water | Protic, Polar | 100 | The compound is likely poorly soluble; excellent potential as an anti-solvent. [6]|

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Ye, Z., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. ACS Publications. Retrieved from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. Retrieved from [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]

  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]

  • Materia Nova. (n.d.). Crystal structure analysis / crystallographic characterization. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Retrieved from [Link]

  • Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling Hygroscopic Pyrazole Derivatives

Welcome to the Advanced Troubleshooting and Methodology Guide for pyrazole-based active pharmaceutical ingredients (APIs). Pyrazole derivatives are highly prevalent in drug development due to their potent pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Methodology Guide for pyrazole-based active pharmaceutical ingredients (APIs). Pyrazole derivatives are highly prevalent in drug development due to their potent pharmacological properties. However, their unique molecular structure often presents severe hygroscopic challenges during formulation, storage, and scale-up.

This guide is designed for pharmaceutical scientists and formulation researchers to diagnose, characterize, and mitigate moisture-driven instability.

Part 1: Mechanistic FAQs – Understanding Pyrazole Hygroscopicity

Q1: Why do pyrazole derivatives exhibit such high batch-to-batch moisture variability compared to other heterocycles? A: The instability is rooted in the pyrazole ring's dual nitrogen system. The nucleus contains a "pyrrole-like" nitrogen (N1) with a proton that acts as a strong hydrogen bond donor, and a "pyridine-like" nitrogen (N2) with an unshared electron pair acting as a hydrogen bond acceptor[1]. This allows pyrazoles to form extensive intermolecular hydrogen-bond networks. When exposed to atmospheric moisture, water molecules act as highly competitive hydrogen bond donors and acceptors, aggressively disrupting the native


 stacking and N-H···N networks of the pyrazole crystals[2].

Q2: How can we definitively distinguish between harmless surface moisture adsorption and destructive hydrate formation in our APIs? A: Traditional techniques like Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration only quantify total water content but fail to elucidate the mechanism of moisture interaction[3]. To determine causality, you must utilize Dynamic Vapor Sorption (DVS). DVS measures mass changes continuously as relative humidity (RH) is stepped up and down[4]. If the desorption isotherm perfectly overlaps with the adsorption isotherm (no hysteresis), the moisture is merely adsorbing to the surface. If a significant hysteresis loop is observed, water has penetrated the crystal lattice, indicating hydrate formation or capillary condensation[4].

Mechanism N1 Dry Pyrazole Crystal Native N-H···N Bonding Comp Competitive H-Bonding (Water disrupts π-π stacking) N1->Comp H2O Atmospheric Moisture (H2O Exposure) H2O->Comp Rev Surface Adsorption (Reversible Hysteresis) Comp->Rev RH < CRH Irrev Lattice Penetration (Hydrate / Deliquescence) Comp->Irrev RH > CRH

Fig 1: Molecular mechanism of moisture-induced structural disruption in pyrazole derivatives.

Part 2: Diagnostic Troubleshooting & Characterization

Issue: Inconsistent API weighing, poor powder flowability, or suspected deliquescence during ambient handling. Root Cause: The ambient relative humidity has exceeded the Critical Relative Humidity (CRH) of the specific pyrazole polymorph (e.g., the CRH of 3,4-dinitropyrazole is 85% at 25 °C)[2]. Solution: Execute a self-validating DVS protocol to establish the exact moisture sorption limits and set rigorous storage specifications[5].

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

Causality Focus: This protocol isolates humidity-driven mass changes from thermal degradation by operating at isothermal conditions, unlike TGA[3].

  • Sample Preparation: Load 10–20 mg of the pyrazole derivative into the DVS microbalance pan. Ensure the sample is lightly milled to provide a consistent surface area, as particle size and pore diameter dictate sorption kinetics[5].

  • Baseline Establishment (Self-Validation Step): Equilibrate the sample at 0% RH and 25°C until the mass change rate (

    
    ) is less than 0.002% per minute for at least 10 minutes. Why? This establishes a true "dry mass" baseline without inducing the thermal degradation that could occur if the sample were baked in an oven[3].
    
  • Sorption Cycle: Increase the relative humidity from 0% to 90% in 10% increments[3]. The system must hold at each step until equilibrium (

    
     < 0.002%/min) is achieved before advancing.
    
  • Desorption Cycle: Decrease RH from 90% back to 0% in 10% decrements, using the same equilibrium criteria.

  • Data Analysis: Plot the sorption/desorption isotherm. Calculate the net mass difference between 0% and 80% RH. If the mass fails to return to the original baseline at 0% RH during desorption, irreversible chemical degradation (e.g., hydrolysis) or stable hydrate formation has occurred[4].

Quantitative Data: Hygroscopicity Classification

Use the DVS mass gain data at 80% RH to classify your pyrazole API according to the European Pharmacopoeia (Ph. Eur.) criteria[6].

ClassificationMass Increase at 80% RH (%)Physical ConsequenceRecommended Mitigation Strategy
Non-hygroscopic < 0.2%Stable crystalline latticeStandard ambient packaging
Slightly hygroscopic 0.2% – 2.0%Minor surface adsorptionDesiccant packaging, controlled RH handling
Moderately hygroscopic 2.0% – 15.0%Potential polymorphic shiftFilm coating, moisture-scavenging excipients
Very hygroscopic > 15.0%Deliquescence / liquefactionSalt screening, co-crystallization

Part 3: Mitigation Workflows

Issue: The pyrazole API is classified as "Moderately" or "Very Hygroscopic," making standard oral solid dosage manufacturing impossible. Solution: Implement crystal engineering (co-crystallization) or advanced formulation strategies (film coating) to shield the hygroscopic core[7].

Protocol 2: Crystal Engineering (Co-Crystallization)

Causality Focus: Co-crystallization works by deliberately introducing stabilizing co-formers that bind to the highly reactive N-H and C=N sites of the pyrazole ring, physically blocking water molecules from accessing these hydrogen-bonding sites[7].

  • Co-former Selection: Select GRAS (Generally Recognized As Safe) dicarboxylic acids (e.g., glutaric acid, succinic acid). These provide strong carboxylate hydrogen-bond donors/acceptors that outcompete water for the pyrazole nitrogens.

  • Liquid-Assisted Grinding (LAG): Combine equimolar amounts of the pyrazole API and the selected co-former in a ball mill. Add a catalytic amount of a non-aqueous solvent (e.g., 10

    
     of ethanol per 100 mg of powder). Why? The solvent facilitates molecular mobility and synthon formation without dissolving the bulk materials.
    
  • Self-Validating Characterization:

    • Step A: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The disappearance of the parent pyrazole peaks and the emergence of a novel diffractogram validates the formation of a new crystal lattice[6].

    • Step B: Run the DVS protocol (Protocol 1) on the new co-crystal. The mitigation is deemed successful if the mass gain at 80% RH drops below the 2.0% threshold.

DVS_Workflow A API: Pyrazole Derivative (Unknown Hygroscopicity) B DVS Analysis (0% to 90% RH Stepwise) A->B Load Sample C Analyze Isotherm & Hysteresis Loop B->C Extract Data D <0.2% Mass Gain (Non-Hygroscopic) C->D E 0.2% - 15% Mass Gain (Slightly/Moderately) C->E F >15% Mass Gain (Very Hygroscopic) C->F G Standard Ambient Handling D->G H Formulation Mitigation: Film Coating / Excipients E->H I API Engineering: Co-crystallization / Salts F->I

Fig 2: DVS-driven decision matrix for classifying and mitigating pyrazole API hygroscopicity.

References

  • Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis TA Instruments URL: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals PMC / National Institutes of Health URL:[Link]

  • Dynamic Vapor Sorption SK pharmteco URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance American Pharmaceutical Review URL:[Link]

  • Study on the Hygroscopic Properties and Mechanism of Novel Melt-Cast Matrix 3,4-Dinitropyrazole (DNP) PMC / National Institutes of Health URL:[Link]

  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation PMC / National Institutes of Health URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution LC-MS/MS Strategies for Structural Elucidation of Cyclobutylmethoxy Substituted Pyrazoles: A Platform Comparison Guide

Executive Summary The cyclobutylmethoxy pyrazole motif is a highly privileged scaffold in modern medicinal chemistry, frequently engineered into kinase inhibitors and CNS-active therapeutics to optimize lipophilic ligand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclobutylmethoxy pyrazole motif is a highly privileged scaffold in modern medicinal chemistry, frequently engineered into kinase inhibitors and CNS-active therapeutics to optimize lipophilic ligand efficiency and metabolic stability[1]. However, elucidating the precise structural modifications and metabolic fate of these molecules requires rigorous analytical methodologies. As an application scientist, I have found that the choice of mass spectrometry platform—specifically the fragmentation technique employed—fundamentally alters the structural data obtained.

This guide objectively compares the performance of Orbitrap (HCD) and Quadrupole Time-of-Flight (Q-TOF, CID) platforms for the characterization of cyclobutylmethoxy pyrazoles, providing a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Profiling: The Fragmentation Logic

Before comparing instrument platforms, we must understand the causality behind the gas-phase dissociation of cyclobutylmethoxy pyrazoles. When subjected to tandem mass spectrometry (MS/MS) in positive electrospray ionization (+ESI) mode, the protonated precursor ion [M+H]+ undergoes three primary, energy-dependent fragmentation pathways:

  • Ether Bond Cleavage (Low to Medium Energy): The cyclobutylmethoxy group is highly susceptible to O-alkyl scission. This occurs via two competing mechanisms:

    • Hydrogen Transfer: A concerted rearrangement yields the neutral loss of cyclobutene (-54.05 Da), leaving a pyrazole-enol product ion.

    • Heterolytic Cleavage: The ether bond breaks, stabilizing the positive charge on the cycloalkane to form a highly stable non-classical cyclobutyl carbocation at m/z 55.05.

  • Pyrazole Ring Contraction (High Energy): The pyrazole core is exceptionally stable. However, under elevated collision energies, the nitrogen-rich heterocycle undergoes ring opening, resulting in the characteristic neutral loss of N2 (-28 Da) or HCN (-27 Da)[2].

Fragmentation Precursor Precursor Ion [M+H]+ Cyclobutylmethoxy Pyrazole EtherCleavage Ether Bond Cleavage (O-Alkyl Scission) Precursor->EtherCleavage Low CE (15-20 eV) PyrazoleCleavage Pyrazole Ring Cleavage (Ring Contraction) Precursor->PyrazoleCleavage High CE (40-60 eV) CyclobutylCat Cyclobutyl Cation [C4H7]+ (m/z 55) EtherCleavage->CyclobutylCat Heterolytic Cleavage NeutralLoss Neutral Loss Cyclobutene (-54 Da) EtherCleavage->NeutralLoss Hydrogen Transfer LossN2 Loss of N2 (-28 Da) PyrazoleCleavage->LossN2 Azo Cleavage LossHCN Loss of HCN (-27 Da) PyrazoleCleavage->LossHCN Alpha-Cleavage

Figure 1: Mechanistic MS/MS fragmentation logic for cyclobutylmethoxy pyrazoles.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

The physical mechanism of ion activation dictates the resulting spectral fingerprint. Untargeted metabolomics studies characterizing compounds like 2-(cyclobutylmethoxy)-5′-deoxyadenosine rely heavily on Orbitrap mass spectrometry with Higher-energy C-trap Dissociation (HCD)[3]. Conversely, Q-TOF systems utilize Collision-Induced Dissociation (CID) in a dedicated collision cell.

Causality in Platform Differences: HCD is a beam-type collisional dissociation that effectively traps low-mass fragments without a strict low-mass cut-off. Therefore, the cyclobutyl cation (m/z 55.05) is often the base peak in Orbitrap spectra. In contrast, Q-TOF CID excels at preserving the transition from the precursor to the first-generation product ion (e.g., neutral loss of cyclobutene), making it highly favorable for Multiple Reaction Monitoring (MRM) equivalent quantitation.

Quantitative Data Summary

Table 1: Comparative Fragmentation Metrics for a Model Cyclobutylmethoxy Pyrazole (Precursor m/z 250.15)

Fragment IonOrigin / MechanismOrbitrap (HCD) Rel. AbundanceQ-TOF (CID) Rel. AbundanceMass Accuracy (ppm)
m/z 196.10 [M+H - C4H6]+ (Cyclobutene loss)65%100% (Base) < 1.5
m/z 55.05 [C4H7]+ (Cyclobutyl cation)100% (Base) 45%< 2.0
m/z 168.09 [M+H - C4H6 - N2]+ (Pyrazole cleavage)30%15%< 1.8
m/z 169.09 [M+H - C4H6 - HCN]+ (Alpha cleavage)25%10%< 2.5

Self-Validating Experimental Protocol

To ensure reproducibility when evaluating the antiproliferative effects and structural integrity of novel pyrazole derivatives[4], the following LC-MS/MS workflow must be strictly adhered to. Every step is designed with a specific chemical rationale.

Step 1: Analyte Solubilization and Matrix Preparation
  • Action: Dissolve cyclobutylmethoxy pyrazole standards in 100% LC-MS grade DMSO to a 1 mg/mL stock. Dilute to a working concentration of 10 ng/mL in 95:5 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid is a volatile organic modifier that acts as a proton donor. Because the pyrazole nitrogen is weakly basic (pKa ~2.5), the acidic environment forces complete protonation to [M+H]+ prior to entering the ESI source, maximizing ionization efficiency.

Step 2: Chromatographic Separation
  • Action: Inject 2 µL onto an Ultra-High Performance Liquid Chromatography (UHPLC) C18 column (e.g., 2.1 × 50 mm, 1.8 µm) maintained at 40°C. Execute a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The cyclobutylmethoxy moiety imparts significant lipophilicity to the molecule. A C18 stationary phase provides the necessary hydrophobic retention to separate the target analyte from early-eluting void-volume salts that cause severe ion suppression[1].

Step 3: MS/MS Acquisition
  • Action (Orbitrap): Set MS1 resolution to 70,000 and MS2 resolution to 17,500. Utilize a Normalized Collision Energy (NCE) stepped at 20, 40, and 60.

  • Action (Q-TOF): Set the acquisition rate to 5 spectra/sec. Apply fixed collision energies of 15 eV, 30 eV, and 45 eV.

  • Causality: Stepped collision energies are critical. A single low energy (20 NCE) will only trigger the ether cleavage, while high energy (60 NCE) is required to shatter the pyrazole ring[2]. Stepping the energies creates a composite spectrum containing the complete structural fingerprint.

Step 4: System Self-Validation Checkpoint
  • Action: Interrogate the resulting MS/MS spectrum for the presence of the m/z 55.0542 ion.

  • Causality: The presence of the m/z 55.05 ion acts as an internal validation of the ether cleavage pathway. If this ion is absent, the applied collision energy is either too low to induce heterolytic scission, or the precursor ion has been misidentified. Analysts must verify the mass accuracy of this fragment (< 2 ppm) to rule out isobaric interferences.

Workflow SamplePrep Sample Prep (0.1% FA) LCSep UHPLC (C18 Gradient) SamplePrep->LCSep ESI Positive ESI [M+H]+ LCSep->ESI MSMS MS/MS Fragmentation ESI->MSMS Orbitrap Orbitrap (HCD) High-Res Fragments MSMS->Orbitrap Platform A QTOF Q-TOF (CID) Quantitation MSMS->QTOF Platform B

Figure 2: Comparative LC-MS/MS workflow for pyrazole structural elucidation.

Conclusion

When structurally elucidating cyclobutylmethoxy substituted pyrazoles, the choice of MS platform should be dictated by the analytical goal. Orbitrap HCD is the superior choice for deep structural characterization and untargeted metabolite identification due to its ability to capture low-mass diagnostic ions (like the cyclobutyl cation). Conversely, Q-TOF CID provides highly stable, high-abundance neutral loss transitions, making it the optimal platform for developing robust, high-throughput quantitative assays in pharmacokinetic screening.

References

  • Untargeted Metabolomics To Ascertain Antibiotic Modes of Action. PMC.[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole. Semantic Scholar.[Link]

  • Small Polar Hits against S. aureus: Screening, Initial Hit Optimization, and Metabolomic Studies. ACS Omega.[Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. PubMed.[Link]

Sources

Comparative

HPLC Method Development for 4-Alkoxypyrazole Purity Analysis: A Comparative Guide on Biphenyl vs. C18 Stationary Phases

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve baseline resolution for heterocyclic active pharmaceutical ingredients (APIs). 4-Alkoxypyrazoles, widely utilized as core scaff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling to achieve baseline resolution for heterocyclic active pharmaceutical ingredients (APIs). 4-Alkoxypyrazoles, widely utilized as core scaffolds in COX-2 inhibitors and neuro-modulatory agents, present a unique analytical challenge. Due to their electron-rich aromatic cores and hydrogen-bonding potential, these compounds often exhibit poor peak shape and inadequate resolution from closely related synthetic impurities (e.g., regioisomers) when analyzed using traditional alkyl-chain (C18) stationary phases.

This guide objectively compares the chromatographic performance of a standard fully porous C18 column against a high-efficiency core-shell Biphenyl column. By understanding the causality behind stationary phase chemistry, we can engineer a robust, self-validating analytical method.

Stationary Phase Mechanics: The Causality of Retention

The default approach in most analytical laboratories is to screen a C18 column first. However, C18 phases rely almost exclusively on dispersive (hydrophobic) interactions. When separating a 4-alkoxypyrazole from its 3-alkoxypyrazole regioisomer, the hydrophobic footprint of the two molecules is virtually identical, leading to co-elution.

To solve this, we must shift our retention mechanism. A Biphenyl stationary phase provides orthogonal selectivity by combining hydrophobic retention with strong


 and dipole-dipole interactions ()[1]. The dual-ring structure of the biphenyl ligand dynamically aligns with the aromatic core of the pyrazole, discerning minute differences in electron distribution that a C18 chain simply cannot detect.

RetentionMechanisms Analyte 4-Alkoxypyrazole (Aromatic, Polar) C18 Standard C18 Column Analyte->C18 Applied to Biphenyl Biphenyl Column Analyte->Biphenyl Applied to Hydrophobic Hydrophobic (Dispersive) C18->Hydrophobic Primary Mechanism Biphenyl->Hydrophobic Secondary Mechanism PiPi π-π & Dipole Interactions Biphenyl->PiPi Primary Mechanism Outcome1 Poor Resolution (Rs < 1.5) Hydrophobic->Outcome1 Insufficient Selectivity Outcome2 Baseline Resolution (Rs > 3.0) PiPi->Outcome2 Orthogonal Selectivity

Logical flow of stationary phase retention mechanisms for aromatic analytes.

Experimental Design & Self-Validating Protocol

A robust analytical protocol must be self-validating; it should contain built-in systemic checks (System Suitability Tests) that act as a gatekeeper. If the system fails to meet these criteria, the protocol dictates that no sample data is recorded, ensuring absolute trustworthiness in the results.

Causality-Driven Method Parameters
  • Organic Modifier (Methanol vs. Acetonitrile): We explicitly select Methanol . Acetonitrile contains a triple bond (C

    
    N) with its own 
    
    
    
    electrons, which actively compete with the analyte for the biphenyl stationary phase, thereby suppressing the critical
    
    
    interaction ()[2].
  • Aqueous Buffer (pH Control): 10 mM Ammonium Acetate adjusted to pH 5.8. Pyrazoles possess nitrogen atoms that can protonate. Maintaining a slightly acidic to neutral pH ensures the molecule remains in a single, un-ionized state throughout the run, preventing peak splitting and tailing ()[3].

Step-by-Step Execution
  • Sample Preparation: Prepare a 1.0 mg/mL standard of 4-alkoxypyrazole API in 50:50 Water:Methanol. Spike with 0.1% w/w of known impurities (Impurity A: 3-alkoxypyrazole regioisomer; Impurity B: oxidative degradant).

  • Chromatographic Setup:

    • Columns: Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm) vs. Fully Porous C18 (100 x 4.6 mm, 3.0 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.8.

    • Mobile Phase B: Methanol.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation (System Suitability Test - SST): Inject the spiked standard 6 times. The system is only validated for sample analysis if:

    • Resolution (

      
      ) between API and Impurity A is 
      
      
      
      2.0.
    • Tailing factor (

      
      ) for API is 
      
      
      
      1.5.
    • Injection precision (%RSD of API peak area) is

      
       2.0%.
      

Workflow Prep 1. Sample Preparation Spike API with Impurities Screen 2. Column Screening Evaluate C18 vs. Biphenyl Prep->Screen Mobile 3. Mobile Phase Tuning Select MeOH over MeCN Screen->Mobile Valid 4. Method Validation Execute ICH Q2(R2) Protocols Mobile->Valid Final 5. Final Validated Method Ready for QC Release Valid->Final

Step-by-step HPLC method development and validation workflow.

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the Biphenyl phase for this specific class of compounds. While the C18 column failed the System Suitability Test due to co-elution (Resolution = 1.1), the Biphenyl column achieved baseline separation.

Table 1: Chromatographic Suitability (C18 vs. Biphenyl)

ParameterStandard Fully Porous C18Core-Shell Biphenyl
Retention Time (API) 6.4 min8.2 min
Resolution (Imp A / API) 1.1 (Failed SST - Co-elution)3.4 (Passed SST)
Tailing Factor (

)
1.6 (Failed SST)1.05 (Passed SST)
Theoretical Plates (N) 8,50022,400

Method Validation (ICH Q2(R2) Compliance)

Following the selection of the Core-Shell Biphenyl column, the method was subjected to full validation in accordance with the modernized [4]. The self-validating nature of the protocol ensured that all parameters easily met regulatory acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Biphenyl)
Specificity No interference at API retention timeNo interference (Blank & Placebo)
Precision %RSD

2.0% (n=6)
0.45%
Accuracy (Recovery) 98.0% - 102.0%99.8%

0.5%
Linearity (

)

0.999
0.9998 (Range: 50-150% of nominal)
Limit of Quantitation Signal-to-Noise

10:1
0.05 µg/mL (S/N = 12:1)

Conclusion

For the purity analysis of 4-alkoxypyrazoles, standard C18 columns lack the necessary chemical mechanisms to differentiate between closely related aromatic regioisomers. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, we successfully leverage


 interactions to achieve orthogonal selectivity. The resulting method is highly precise, accurate, and fully compliant with ICH Q2(R2) standards, providing a robust solution for pharmaceutical quality control environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Comparison of Biphenyl and Other Aromatic Stationary Phases. Nacalai Tesque Technical Notes. Available at:[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex Applications & Technologies. Available at:[Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of Pyrazole Derivatives. International Journal of Pharmaceutical Investigation / ResearchGate. Available at: [Link]

Sources

Validation

A Tale of Two Rings: Comparative Analysis of Cyclopropyl and Cyclobutyl Groups in Pyrazole Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clini...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of pharmacological properties.[3][4] Among the myriad of possible substituents, small, strained cycloalkyl groups, particularly cyclopropyl and cyclobutyl moieties, have garnered significant attention.[5] This guide provides an in-depth comparison of these two rings in the context of pyrazole SAR studies, synthesizing data from various sources to illuminate their differential impact on biological activity and pharmacokinetic profiles.

The Foundation: Physicochemical and Conformational Divergence

The choice between a cyclopropyl and a cyclobutyl group is not merely a matter of adding a single carbon atom; it's a decision that fundamentally alters the physicochemical and conformational landscape of the parent molecule.

The cyclopropyl group , with its three-membered ring, is characterized by significant ring strain, resulting in C-C-C bond angles of 60°. This strain imparts a unique electronic character to the ring, with the C-C bonds exhibiting a higher p-character, akin to a double bond.[6] This "pseudo-double bond" nature allows for potential conjugation with adjacent π-systems. Functionally, the cyclopropyl group acts as a "conformational clamp," severely restricting rotation around adjacent single bonds and locking the molecule into a more rigid conformation.[6] This pre-organization can be advantageous for enhancing binding affinity to a biological target.

In contrast, the cyclobutyl group is a four-membered ring with less ring strain than cyclopropane. While still conformationally more restricted than larger cycloalkanes, it possesses greater flexibility than the cyclopropyl group.[7] This allows for a different spatial arrangement of substituents and can influence how the molecule fits into a binding pocket.

PropertyCyclopropyl GroupCyclobutyl Group
Ring Strain HighModerate
Conformational Flexibility Low (Rigid)Moderate
Electronic Character High p-character in C-C bondsPrimarily sp3 hybridized
Lipophilicity (Hansch π-value) 1.14~1.6 (estimated)

Impact on Biological Activity: A Synthesis of SAR Insights

In the development of cannabinoid 1 (CB1) receptor antagonists based on a diaryl-pyrazole scaffold, extensive SAR studies led to the identification of potent analogues containing a 5-(4-cyclopropylphenyl) substituent.[5] The cyclopropyl group was found to be a key contributor to high binding affinity, with several analogues exhibiting Ki values of less than or equal to 5 nM.[5] While this study did not include cyclobutyl analogues for direct comparison, the success of the cyclopropyl group highlights its utility in optimizing interactions within the CB1 receptor binding pocket.

The choice between these two rings can also be viewed through the lens of bioisosterism. Both cyclopropyl and cyclobutyl groups have been employed as bioisosteres for other alkyl groups, such as the tert-butyl group, to modulate properties like lipophilicity and metabolic stability.[8] The selection of one over the other would depend on the specific steric and electronic requirements of the target protein.

The Decisive Factor: A Comparative Look at Pharmacokinetic Profiles

A critical aspect of drug design is ensuring a favorable pharmacokinetic profile, and it is here that a more direct comparison between the cyclopropyl and cyclobutyl groups can be made, thanks to studies on the metabolism of related compounds.

A study comparing the metabolism of a series of alicyclic fentanyl analogs, including cyclopropyl and cyclobutyl fentanyl, using human hepatocytes, provides invaluable insights.[9][10] The results demonstrated a clear trend: as the ring size increased, the extent of oxidation on the alicyclic ring also increased.[9][10] Notably, for cyclopropyl fentanyl, no metabolites resulting from oxidation of the cyclopropyl ring were detected, with the major metabolic pathway being N-dealkylation.[9][10] In contrast, the cyclobutyl ring was more susceptible to oxidative metabolism.

This finding has significant implications for pyrazole SAR studies. The higher metabolic stability of the cyclopropyl group can lead to a longer half-life and improved bioavailability of the drug candidate. This inherent resistance to oxidative metabolism is a key advantage of the cyclopropyl moiety.[9][10]

Experimental Protocols in Pyrazole SAR Studies

The following are representative protocols for the synthesis and biological evaluation of substituted pyrazoles.

Synthesis of Substituted Pyrazoles

A common and versatile method for the synthesis of polysubstituted pyrazoles is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives.[2]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the desired 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the substituted hydrazine (1.0-1.2 eq.).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired pyrazole derivative.

G cluster_synthesis Synthesis of Substituted Pyrazoles Dicarbonyl 1,3-Dicarbonyl Compound Reaction Cyclocondensation Dicarbonyl->Reaction Hydrazine Substituted Hydrazine Hydrazine->Reaction Purification Purification Reaction->Purification Pyrazole Substituted Pyrazole Purification->Pyrazole

Caption: A generalized workflow for the synthesis of substituted pyrazoles.

Biological Evaluation: In Vitro Antiproliferative Assay

A standard method to assess the anticancer potential of novel pyrazole derivatives is the MTT assay, which measures cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cells) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrazole compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is then calculated relative to untreated control cells.

G cluster_assay In Vitro Antiproliferative Assay (MTT) Seeding Seed Cancer Cells Treatment Treat with Pyrazole Compounds Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Solubilization Solubilize Formazan MTT_add->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate Cell Viability Measurement->Analysis

Caption: Workflow for a typical MTT cell viability assay.

Conclusion: Making an Informed Choice

The selection between a cyclopropyl and a cyclobutyl group in pyrazole SAR studies is a nuanced decision that requires careful consideration of the specific therapeutic target and desired drug properties.

  • The cyclopropyl group offers the advantages of conformational rigidity, which can enhance binding affinity, and superior metabolic stability due to its resistance to oxidative metabolism. This makes it an excellent choice when a more constrained and durable pharmacophore is desired.

  • The cyclobutyl group , with its greater conformational flexibility, may be advantageous if the binding pocket can accommodate different conformations. It provides a different vector for substituents compared to the cyclopropyl group, which could be exploited to achieve desired interactions.

Ultimately, the optimal choice will be dictated by empirical data. It is highly recommended that in early-stage drug discovery programs focusing on pyrazole scaffolds, both cyclopropyl and cyclobutyl analogues be synthesized and evaluated in parallel to generate direct comparative data and make a truly informed decision.

References

  • Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones. (2001). Organic Letters. [Link]

  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009). Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. (n.d.). RSC Medicinal Chemistry. [Link]

  • Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. (2026). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). (2026). ResearchGate. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. (2011). European Journal of Medicinal Chemistry. [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018). Forensic Toxicology. [Link]

  • Design, synthesis, DNA binding, and biological evaluation of water-soluble hybrid molecules containing two pyrazole analogues of the alkylating cyclopropylpyrroloindole (CPI) subunit of the antitumor agent CC-1065 and polypyrrole minor groove binders. (2001). Journal of Medicinal Chemistry. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy & Bioallied Sciences. [Link]

  • Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. (2018). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

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Comparative

Comparative Guide: Infrared Spectral Profiling of Ether vs. Pyrazole Scaffolds

Executive Summary In drug discovery, distinguishing between ether linkers and pyrazole pharmacophores is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive for structure elucidation, Fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, distinguishing between ether linkers and pyrazole pharmacophores is a frequent analytical challenge. While Nuclear Magnetic Resonance (NMR) is definitive for structure elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, cost-effective "fingerprint" for reaction monitoring and purity assessment.

This guide objectively compares the vibrational signatures of Ether (R-O-R') and Pyrazole (


)  functional groups. The "performance" of these spectral markers is evaluated based on diagnostic reliability, intensity, and susceptibility to environmental interference (e.g., hydrogen bonding).

Key Takeaway: Ethers rely on a singular, high-intensity C–O–C stretching event (


), providing high detectability but low structural specificity. Pyrazoles offer a complex, multi-band "constellation" (

ring modes +

N–H stretch), providing high structural specificity but requiring rigorous moisture control for accurate assignment.

Theoretical Foundation: Vibrational Mechanisms

To interpret the spectra accurately, one must understand the physical causality behind the peaks.

The Ether Dipole (The "Dipole Driver")

The ether oxygen creates a permanent dipole. During the asymmetric stretching vibration, the change in dipole moment (


) is substantial.
  • Mechanism: Asymmetric C–O–C stretch.

  • Result: A massive, often overwhelming absorption band in the fingerprint region.[1] This is a "binary" signal: its presence strongly suggests an ether (or ester/alcohol), while its absence definitively rules it out.[2]

The Pyrazole Resonator (The "Coupled System")

The pyrazole ring is a conjugated


-system containing two nitrogen atoms. Unlike the localized ether stretch, pyrazole vibrations are coupled.
  • Mechanism: Ring breathing modes (expansion/contraction) and Fermi resonance.

  • Result: The N–H stretch (in unsubstituted pyrazoles) often couples with overtones of ring deformations, creating a broad, structured band rather than a simple peak.[3] The C=N and C=C bonds resonate, splitting the signal into a quartet of bands in the double-bond region.

Comparative Spectral Analysis

The following data aggregates standard values with field observations from high-throughput screening (HTS) libraries.

Table 1: Ether Functional Group Signatures

High Intensity, Low Complexity

Vibrational ModeFrequency (

)
IntensityDiagnostic Notes
Aliphatic C–O–C (Asym) 1085 – 1150 StrongThe primary identifier. Broad and intense.
Aliphatic C–O–C (Sym) 850 – 890WeakOften obscured; unreliable for ID.
Aromatic/Vinyl C–O–C (Asym) 1200 – 1275 StrongShifted upfield due to resonance (C–O bond stiffening).
Aromatic/Vinyl C–O–C (Sym) 1020 – 1075MediumSharp doublet often visible in aryl ethers (e.g., anisole).
Table 2: Pyrazole Functional Group Signatures

Medium Intensity, High Complexity

Vibrational ModeFrequency (

)
IntensityDiagnostic Notes
N–H Stretch (Free) 3450 – 3520Sharp (Med)Only seen in gas phase or very dilute non-polar solution.
N–H Stretch (H-Bonded) 3100 – 3400 Broad (Var)"Tongue" shape. Broadness indicates dimerization/aggregation.
Ring Stretch (C=N / C=C) 1580 – 1600 MediumThe highest frequency ring mode. Diagnostic for heteroaromaticity.
Ring Breathing 1480 – 1520MediumSecond ring band; often overlaps with benzene rings.
C–N Stretch (Ring) 1380 – 1460Weak/MedDifficult to assign; often buried in fingerprint.
N–N Stretch ~1000 – 1100WeakWarning: Directly overlaps with Ether C–O region.
Table 3: The "Overlap Zone" (Differentiation Strategy)

When a molecule contains both groups (e.g., a pyrazole-ether drug scaffold), the


 region becomes crowded.
FeatureEther DominancePyrazole DominanceResolution Strategy
1200–1300 cm⁻¹ High. Aryl ether C–O is usually the strongest peak here.Low. Ring modes are weak here.If a massive peak exists here, assume Aryl Ether .
1500–1600 cm⁻¹ Zero. Ethers are silent here.High. Distinct C=N/C=C bands.Presence of bands here confirms Aromatic/Heterocycle .
3200–3500 cm⁻¹ Zero. (Unless OH impurity).High. N–H stretch.Presence confirms Unsubstituted Pyrazole .

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating checks.

Sample Preparation: The "Dry-Run" Mandate

Criticality: Water vapor absorbs strongly at


 (O-H stretch) and 

(H-O-H bend). These directly interfere with Pyrazole N-H and C=N signals.
  • Desiccation: Dry all solid samples in a vacuum desiccator over

    
     for at least 4 hours prior to analysis.
    
  • Background Check: Run a background scan of the empty air path. If peaks appear at 3600-3800 (sharp water rotation lines), purge the system with dry

    
     for 5 more minutes.
    
Acquisition Method: ATR vs. Transmission (KBr)
FeatureATR (Attenuated Total Reflectance) Transmission (KBr Pellet)
Best For Routine screening, Ethers (Strong signals).Structural elucidation, Pyrazoles (Weak overtones).
Pathlength Short (~2 µm).Long (sample thickness).
Resolution Lower sensitivity for weak bands.High sensitivity for N-H Fermi resonance details.
Recommendation Use for Ethers. The C-O stretch is strong enough that ATR is faster and sufficient.Use for Pyrazoles. To see the fine structure of the ring modes, KBr provides better signal-to-noise.
Step-by-Step Workflow
  • Initialize: Set resolution to

    
     and accumulation to 16 scans (ATR) or 32 scans (KBr).
    
  • Acquire: Collect spectrum from

    
     to 
    
    
    
    .
  • Validate (Self-Check):

    • Check 2350 cm⁻¹: If a doublet exists,

      
       compensation failed. Re-run background.
      
    • Check Baseline: If baseline slopes heavily at low wavenumbers (scattering), grind KBr particle size smaller.

  • Analyze: Apply the decision tree below.

Decision Logic & Visualization

Diagram 1: Spectral Assignment Workflow

This decision tree guides the researcher through the logical elimination process to identify Ether and Pyrazole moieties.

SpectralWorkflow Start Start: Analyze Spectrum (4000 - 600 cm⁻¹) CheckNH Check 3200-3500 cm⁻¹ (Broad/Sharp Band?) Start->CheckNH HasNH Band Present CheckNH->HasNH Yes NoNH Region Silent CheckNH->NoNH No CheckRing Check 1500-1600 cm⁻¹ (Multiple Sharp Bands?) HasNH->CheckRing NoNH->CheckRing PyrazoleConfirmed Probable Pyrazole (N-H + Ring Modes) CheckRing->PyrazoleConfirmed Yes SubPyrazole Check for N-Substituted Pyrazole CheckRing->SubPyrazole Yes (C=N present) CheckEther Check 1050-1275 cm⁻¹ (Very Strong Band?) PyrazoleConfirmed->CheckEther SubPyrazole->CheckEther EtherConfirmed Ether Confirmed (Strong C-O Stretch) CheckEther->EtherConfirmed Yes (>80% T) NoEther No Ether (Check other groups) CheckEther->NoEther No FinalCheck Analyze 1200-1275 cm⁻¹ (Aryl vs Aliphatic) EtherConfirmed->FinalCheck

Caption: Logical flow for distinguishing Pyrazole and Ether moieties based on hierarchical spectral feature analysis.

Diagram 2: Vibrational Mode Coupling

Understanding why Pyrazole is complex versus the simple Ether.

VibrationalModes Ether Ether (R-O-R) CO_Stretch C-O Stretch (Dipole Change) Ether->CO_Stretch Pyrazole Pyrazole Ring NH_Stretch N-H Stretch Pyrazole->NH_Stretch Ring_Def Ring Deformation (C=N, C=C) Pyrazole->Ring_Def Simple High Intensity Single Region CO_Stretch->Simple Fermi Fermi Resonance (Coupling) NH_Stretch->Fermi Ring_Def->Fermi Complex Complex Multi-Band Fingerprint Fermi->Complex

Caption: Mechanistic comparison showing the singular nature of Ether vibrations vs. the coupled resonance effects in Pyrazoles.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (The definitive text for C-O and Heterocyclic assignments).
  • National Institute of Standards and Technology (NIST). (2023). Infrared Spectra of Pyrazole. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Limbach, H. H., et al. (2004). "Hydrogen bonding and proton transfer in pyrazoles." Journal of Molecular Structure, 706(1-3), 115-119. (Source for N-H H-bonding shifts).
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Detailed tabulation of substituent effects on ether frequencies).

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of 4-Substituted Pyrazole Regioisomers

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, offering a versatile platform for developing novel therapeutics and functional materials.[1][2] Ho...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design, offering a versatile platform for developing novel therapeutics and functional materials.[1][2] However, the synthetic routes to these valuable heterocycles, particularly the classical Knorr pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds, are often plagued by a critical challenge: a lack of regioselectivity.[3][4] This frequently results in the formation of a mixture of constitutional isomers, where the substituent placement on the pyrazole ring differs.

As regioisomers can exhibit dramatically different pharmacological, toxicological, and physicochemical properties, the unambiguous assignment of their structure is not merely an academic exercise—it is a prerequisite for meaningful research and development.[5][6] This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of 4-substituted pyrazole regioisomers, grounded in the practical experience of a senior application scientist. We will move beyond simple procedural descriptions to explain the underlying principles and strategic workflows that ensure confident structural elucidation.

The Gold Standard: Multi-Dimensional NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing regioisomers in solution. While standard 1D ¹H and ¹³C spectra provide the initial overview, they are often insufficient for a conclusive assignment. The true power of NMR lies in multi-dimensional experiments that reveal through-bond and through-space correlations.[7]

The Decisive Experiment: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

The NOESY experiment is the cornerstone for assigning pyrazole regiochemistry as it identifies protons that are close in space, irrespective of the number of bonds separating them.[7]

  • Causality Behind the Choice : The strategic value of NOESY lies in its ability to directly probe the spatial arrangement of substituents. For a 1-substituted pyrazole, the substituent on the N1 nitrogen is physically close to the substituent or proton at the C5 position of the ring. A NOESY cross-peak between the protons of the N1-substituent and the proton at C5 provides irrefutable evidence for that specific isomeric arrangement.[8][9][10][11] Conversely, the absence of this correlation, coupled with a potential NOE to the C3-substituent, would indicate the alternative regioisomer.

Mapping the Skeleton: 2D Heteronuclear Correlation Spectroscopy (HMBC & HSQC)

Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments work in tandem to build a complete picture of the molecule's carbon framework and how substituents are attached.

  • HSQC - The Foundational Map : The HSQC experiment is the starting point, correlating each proton directly to the carbon it is attached to (¹JCH).[8] This allows for the unambiguous assignment of all protonated carbons.

  • HMBC - Connecting the Fragments : The HMBC experiment is pivotal, as it reveals longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[12][13] For pyrazole isomers, the key is to look for correlations from the protons on the N1-substituent to the carbons within the pyrazole ring. For example, in a 1,5-disubstituted pyrazole, the protons of the N1-substituent will show a ³JCH correlation to the C5 carbon, confirming the connectivity.[10] This technique is exceptionally powerful for assigning quaternary (non-protonated) carbons, which are invisible in HSQC spectra.[14]

Experimental Protocol: 2D NMR for Regioisomer Assignment
  • Sample Preparation : Dissolve ~15-20 mg of the purified pyrazole isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. A higher concentration is recommended for 2D experiments to achieve a good signal-to-noise ratio in a reasonable time.[8]

  • Initial 1D Spectra : Acquire standard ¹H and ¹³C{¹H} spectra to assess chemical shifts, purity, and signal dispersion.

  • HSQC Acquisition :

    • Select a phase-sensitive, multiplicity-edited HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on a Bruker spectrometer).[8]

    • Set the spectral widths to encompass all proton and carbon signals.

    • Optimize the experiment for an average one-bond C-H coupling constant (¹JCH) of ~145-160 Hz, which is typical for heteroaromatic systems.[8]

  • HMBC Acquisition :

    • Use the same sample. Select a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on a Bruker spectrometer).[8]

    • The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.

    • Acquire sufficient scans to see the crucial, and often weaker, long-range correlation signals. This may require a longer acquisition time than the HSQC.[8]

  • NOESY Acquisition :

    • Use the same sample. Select a standard NOESY pulse sequence (e.g., 'noesygpph' on a Bruker spectrometer).

    • Set an appropriate mixing time (typically 500-800 ms) to allow for the buildup of NOE signals between spatially proximate protons.

  • Data Analysis : Process the 2D spectra and systematically analyze the cross-peaks to build the molecular structure, paying close attention to the key correlations outlined above.

NMR Validation Workflow

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_conclusion Structural Assignment start Synthesized Product (Potential Isomer Mixture) nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d decision Structure Ambiguous? nmr_1d->decision nmr_2d Acquire 2D NMR decision->nmr_2d Yes assign Unambiguous Regioisomer Assignment decision->assign No noesy NOESY (Through-Space Correlations) nmr_2d->noesy hmbc HMBC (Long-Range C-H Correlations) nmr_2d->hmbc noesy->assign hmbc->assign

NMR workflow for pyrazole regioisomer validation.

The Ultimate Arbiter: Single-Crystal X-Ray Crystallography

When an unambiguous assignment by NMR is challenging, or when absolute proof of structure in the solid state is required, single-crystal X-ray crystallography is the definitive technique.[15]

  • Principle and Application : This method determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[16] It provides not only the connectivity (confirming the regioisomer) but also detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[17] The resulting crystal structure is a complete and unambiguous representation of the molecule.[16][18]

  • Key Limitation : The primary and significant hurdle for this technique is the absolute requirement for a single, high-quality crystal of the compound. Growing suitable crystals can be a time-consuming process of trial and error and is not always successful.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth : Grow a single crystal of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting : Select a suitable crystal and mount it on a goniometer head.

  • Data Collection : Place the crystal in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[17]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The initial model is then refined to best fit the experimental data, yielding the final, detailed molecular structure.[17]

X-Ray Crystallography Validation Workflow

XRay_Workflow start Purified Compound crystal Grow Single Crystal start->crystal diffraction X-Ray Diffraction Data Collection crystal->diffraction process Structure Solution & Refinement diffraction->process end Absolute Structure Confirmed process->end

Workflow for absolute structure confirmation via X-ray crystallography.

Supportive Techniques: Mass Spectrometry and IR Spectroscopy

While not definitive for regioisomer differentiation on their own, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential, complementary data.

  • Mass Spectrometry (MS) : MS confirms the molecular weight of the compound, verifying that the product has the correct molecular formula for the expected isomers.[19] However, regioisomers often exhibit very similar fragmentation patterns under standard electron ionization (EI), making it difficult to distinguish them based on the mass spectrum alone.[20][21] In some specific cases, tandem mass spectrometry (MS/MS) can reveal subtle differences in fragmentation pathways that help in identification.[10]

  • Infrared (IR) Spectroscopy : IR spectroscopy is excellent for confirming the presence of key functional groups in the synthesized molecule.[19] For pyrazoles, the N-H stretch (if present) is a characteristic feature.[17] While the IR spectra of two regioisomers are typically very similar, minor differences in the fingerprint region (below 1500 cm⁻¹) may be observed, but these are not sufficient for a primary structural assignment.

Comparative Guide to Validation Techniques

TechniquePrincipleInformation ProvidedStrengthsWeaknessesDefinitive for Regioisomers?
2D NMR (NOESY, HMBC) Measures through-space and through-bond nuclear correlations.Unambiguous connectivity and spatial proximity of atoms.Definitive structural elucidation in solution; Does not require crystals.Can be complex to interpret; Requires higher sample concentration.Yes, in most cases. [7][8][10]
X-Ray Crystallography Diffraction of X-rays by a single crystal lattice.Absolute 3D structure, bond lengths, angles, and packing.Unambiguous, gold-standard proof of structure.Requires a high-quality single crystal, which can be difficult to obtain.Yes, absolute. [15][16]
Mass Spectrometry (MS) Measures mass-to-charge ratio of ionized molecules.Molecular weight and fragmentation patterns.Confirms molecular formula; High sensitivity.Fragmentation patterns for regioisomers are often indistinguishable.No, generally not alone. [20][21]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups.Fast, simple, confirms functional groups.Spectra of regioisomers are typically too similar for differentiation.No. [17]

Conclusion

The rigorous validation of 4-substituted pyrazole regioisomers is a critical step in chemical research that demands a multi-faceted analytical approach. While mass spectrometry and IR spectroscopy serve to confirm the molecular formula and functional groups, they are insufficient for distinguishing between isomers. The unequivocal assignment of regiochemistry relies on the power of 2D NMR spectroscopy, with NOESY and HMBC experiments providing the definitive evidence of atomic connectivity and spatial arrangement in solution. For absolute confirmation, particularly for publication or patent filings, single-crystal X-ray crystallography remains the unparalleled gold standard, provided a suitable crystal can be obtained. By strategically employing this hierarchy of techniques, researchers can ensure the scientific integrity of their work and confidently advance their discoveries in drug development and beyond.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Padmavathi, V., et al. (2005). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 70(23), 9449–9452. Available at: [Link]

  • Chen, J., et al. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 16, 1488–1495. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. Available at: [Link]

  • Synfacts. (2008). Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. Synfacts, 2008(06), 0586-0586. Available at: [Link]

  • Freitas, A. A., et al. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 24. Available at: [Link]

  • Thaltiri, V., et al. (2024). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. Available at: [Link]

  • Patel, K. D., & Prajapati, S. M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1-5. Available at: [Link]

  • Walde, R. N., & Karmankar, S. R. (2022). A Review On Pyrazole An Its Derivative. International Journal of Creative Research Thoughts, 10(7). Available at: [Link]

  • Álvarez-Armas, M. A., et al. (2021). The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 27(6), 2133-2146. Available at: [Link]

  • Rahisuddin, et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(52), 32961-32981. Available at: [Link]

  • Alkorta, I., et al. (2002). Structure of chiral pyrazoles in the solid state and in solution. New Journal of Chemistry, 26(11), 1618-1623. Available at: [Link]

  • Thaltiri, V., et al. (2024). Isomer-Driven Pyrazole Frameworks: Structural and Zwitterionic Insights for Advanced Energetics. ResearchGate. Available at: [Link]

  • Iovine, V., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1119. Available at: [Link]

  • Mezei, G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

  • Ghoneim, K. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]

  • Li, J., et al. (2007). Structure Elucidation of a Pyrazolo[3][22]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1113-1121. Available at: [Link]

  • Rahisuddin, et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11, 32961-32981. Available at: [Link]

  • Singh, J., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters. Available at: [Link]

  • Claramunt, R. M., et al. (2004). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 42(5), 461-465. Available at: [Link]

  • ResearchGate. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Available at: [Link]

  • Hutar, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6608. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Bosch, M. P., et al. (2005). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by ¹³C NMR Spectroscopy. Magnetic Resonance in Chemistry, 43(3), 256-259. Available at: [Link]

  • Chopra, D., et al. (2007). Four substituted pyrazolines. Acta Crystallographica Section C, 63(Pt 12), o746-50. Available at: [Link]

  • Desai, N. C., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Available at: [Link]

  • Li, J., et al. (2007). Structure Elucidation of a Pyrazolo[3][22]pyran Derivative by NMR Spectroscopy. ResearchGate. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1548. Available at: [Link]

  • Claramunt, R. M., et al. (2007). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. Tetrahedron, 63(34), 8104-8111. Available at: [Link]

  • Barakat, A., et al. (2011). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Molecular Structure, 992(1-3), 56-66. Available at: [Link]

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Comparative

The Strategic Bioisosteric Replacement of the Cyclobutylmethoxy Group in Lead Optimization: A Comparative Guide

In the intricate process of lead optimization, medicinal chemists are constantly seeking to refine the properties of promising compounds to enhance their efficacy, safety, and pharmacokinetic profiles. The cyclobutylmeth...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate process of lead optimization, medicinal chemists are constantly seeking to refine the properties of promising compounds to enhance their efficacy, safety, and pharmacokinetic profiles. The cyclobutylmethoxy group, a common moiety in many lead compounds, offers a unique combination of steric bulk and lipophilicity. However, it can also be susceptible to metabolic liabilities. This guide provides an in-depth comparison of strategic bioisosteric replacements for the cyclobutylmethoxy group, offering researchers, scientists, and drug development professionals a data-driven framework for optimizing their lead candidates.

The Cyclobutylmethoxy Group: A Double-Edged Sword

The cyclobutylmethoxy group is often incorporated into lead compounds to probe hydrophobic pockets within a target protein and to improve metabolic stability compared to more linear alkyl chains. The cyclobutane ring's puckered conformation can also impart a degree of conformational constraint, which can be beneficial for binding affinity.[1][2] However, the methylene linker and the cyclobutane ring itself can be sites of oxidative metabolism by cytochrome P450 enzymes, leading to undesirable pharmacokinetic properties such as high clearance and low oral bioavailability.

The Power of Bioisosterism: Seeking Superior Alternatives

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design.[3] The goal is to retain or improve the desired biological activity while enhancing other properties like metabolic stability, solubility, or membrane permeability. For the cyclobutylmethoxy group, two particularly promising bioisosteric replacements are the oxetanylmethoxy and the trifluoromethylcyclobutylmethoxy groups.

The Oxetanylmethoxy Group: A Polar Powerhouse

The oxetane ring, a four-membered ether, has gained significant traction as a bioisostere for various functional groups.[4][5][6][7] Replacing the cyclobutane with an oxetane in the cyclobutylmethoxy moiety offers several potential advantages:

  • Improved Metabolic Stability: The ether oxygen in the oxetane ring is generally less susceptible to oxidative metabolism compared to the C-H bonds of a cyclobutane ring.

  • Enhanced Solubility: The polar nature of the oxetane can lead to a significant increase in aqueous solubility, a crucial factor for oral bioavailability.[4]

  • Reduced Lipophilicity: The introduction of the oxygen atom typically lowers the lipophilicity (LogP/LogD) of the molecule, which can help to reduce off-target effects and improve the overall ADMET profile.[4][8]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen can decrease the pKa of nearby basic groups, which can be advantageous for avoiding hERG liability and improving cell permeability.[4][5]

The Trifluoromethylcyclobutylmethoxy Group: A Metabolic Shield

The trifluoromethyl (CF₃) group is a well-established bioisostere for a methyl group, known for its ability to block metabolic oxidation.[9][10] Introducing a trifluoromethyl group onto the cyclobutane ring of the cyclobutylmethoxy moiety can provide a powerful strategy to enhance metabolic stability.

  • Blocked Metabolism: The strong carbon-fluorine bonds are highly resistant to enzymatic cleavage, effectively shielding the cyclobutane ring from oxidative metabolism.[9]

  • Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can be advantageous for penetrating hydrophobic binding pockets.[11][12]

  • Altered Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the entire molecule, potentially impacting binding affinity and selectivity.

Comparative Analysis: Physicochemical Properties

The choice of a bioisosteric replacement is a multi-parameter optimization problem. The following table provides a qualitative comparison of the key physicochemical properties of the cyclobutylmethoxy group and its potential bioisosteres.

PropertyCyclobutylmethoxyOxetanylmethoxyTrifluoromethylcyclobutylmethoxyRationale for Change
Metabolic Stability ModerateHigh Very High Oxetane ether is less labile; CF₃ group blocks oxidation.[4][9]
Aqueous Solubility Low to ModerateHigh LowOxetane is polar; CF₃ group is hydrophobic.[4][11]
Lipophilicity (LogP) ModerateLow High Oxetane introduces polarity; CF₃ is highly lipophilic.[4][8][12]
pKa of Proximal Amines BaselineLower Slightly LowerOxetane oxygen is strongly electron-withdrawing.[4][5]
Steric Bulk ModerateSimilarHigherCF₃ group is larger than a hydrogen atom.

Experimental Evaluation: Protocols for Success

To empirically determine the optimal bioisosteric replacement, rigorous in vitro testing is essential. The following are detailed protocols for two key assays used to evaluate the impact of these structural modifications on metabolic stability and permeability.

In Vitro Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound.

Materials:

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Pooled liver microsomes (human, rat, or other species)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺)

  • Ice-cold acetonitrile with an internal standard (for quenching and analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Prepare working solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO) and dilute them in phosphate buffer.

  • In a 96-well plate, add the liver microsome solution to each well.

  • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.

  • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point relative to the 0-minute time point.

  • Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the compound.

Data Interpretation: A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Experimental Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis prep_cpd Prepare Test Compound Solution add_cpd Add Compound & Pre-incubate (37°C) prep_cpd->add_cpd prep_mic Prepare Microsome Solution add_mic Add Microsomes to Plate prep_mic->add_mic prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH prep_nadph->start_rxn add_mic->add_cpd add_cpd->start_rxn terminate Terminate Reaction at Time Points (Acetonitrile) start_rxn->terminate Incubate at 37°C centrifuge Centrifuge to Precipitate Protein terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro microsomal stability assay.

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized intestinal epithelial cells, providing a model for predicting intestinal drug absorption.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well plates)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and control compounds (e.g., atenolol for low permeability, propranolol for high permeability)

  • LC-MS/MS system

Protocol:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Prepare dosing solutions of the test and control compounds in the transport buffer.

  • For A-B permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

  • For B-A permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber.

  • Quantify the concentration of the compound in the samples using LC-MS/MS.

  • Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B).

Data Interpretation:

  • A high Papp (A-B) value suggests good intestinal absorption.

  • An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters (e.g., P-glycoprotein), which can limit its oral bioavailability.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_culture Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Culture for 21-25 Days seed_cells->differentiate check_teer Measure TEER to Confirm Monolayer Integrity differentiate->check_teer prep_solutions Prepare Dosing Solutions check_teer->prep_solutions dose_ab Dose Apical Chamber (A-B Transport) prep_solutions->dose_ab dose_ba Dose Basolateral Chamber (B-A Transport) prep_solutions->dose_ba incubate Incubate at 37°C dose_ab->incubate dose_ba->incubate sample Sample Receiver Chamber at Time Points incubate->sample analyze LC-MS/MS Analysis sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Conclusion: A Strategic Approach to Lead Optimization

The bioisosteric replacement of the cyclobutylmethoxy group with moieties such as oxetanylmethoxy or trifluoromethylcyclobutylmethoxy presents a powerful strategy for addressing metabolic liabilities and fine-tuning the physicochemical properties of lead compounds. The choice of the optimal replacement is context-dependent and requires a careful evaluation of the structure-activity relationship and the desired ADME profile. By employing the experimental protocols outlined in this guide, researchers can make data-driven decisions to accelerate the development of safe and effective drug candidates.

References

  • Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Full article: Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis. [Link]

  • Oxetanes in Drug Discovery Campaigns. PMC. [Link]

  • Oxetanes in Drug Discovery Campaigns. ACS Publications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Lipophilicity modulations discussed in this contribution. ResearchGate. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom. [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. PMC. [Link]

  • Matched Molecule Pair Analysis. Toolkits--python 2025.2.1 documentation. [Link]

  • A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. De Gruyter. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journals. [Link]

  • CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]

  • On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries. ChemRxiv. [Link]

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  • What compound should I make next? Using Matched Molecular Series for prospective medicinal chemistry. ResearchGate. [Link]

  • Molecular comparisons by Maximum Common Sub-Structure (MCSS) and application to Matched Molecular Pair Analysis (MMPA). BigChem. [Link]

  • Matched molecular pair analysis in drug discovery. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(Cyclobutylmethoxy)-1H-pyrazole

Guiding Principle: Precaution and Hazard Assessment Given the absence of a dedicated SDS for 4-(Cyclobutylmethoxy)-1H-pyrazole, it is imperative to treat this compound as potentially hazardous. Structurally related pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Guiding Principle: Precaution and Hazard Assessment

Given the absence of a dedicated SDS for 4-(Cyclobutylmethoxy)-1H-pyrazole, it is imperative to treat this compound as potentially hazardous. Structurally related pyrazole compounds exhibit a range of health and environmental hazards, including being harmful if swallowed, toxic upon skin contact, and causing severe eye and skin irritation.[1][2] Therefore, a conservative approach to its disposal is not just recommended, but essential.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-(Cyclobutylmethoxy)-1H-pyrazole or its waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

Essential PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves are required. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.

  • Lab Coat: A long-sleeved lab coat provides a crucial barrier to protect your skin and clothing from contamination.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[3][4] Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.

Key considerations for segregation and containerization:

  • Dedicated Waste Container: All waste containing 4-(Cyclobutylmethoxy)-1H-pyrazole, including contaminated items like pipette tips, weighing boats, and gloves, must be collected in a designated, leak-proof container.[5]

  • Material Compatibility: The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common and suitable choice.[3][6]

  • Clear Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "4-(Cyclobutylmethoxy)-1H-pyrazole".[1][7] The label should also indicate the start date of waste accumulation.

  • Incompatible Materials: Never mix 4-(Cyclobutylmethoxy)-1H-pyrazole waste with strong oxidizing agents, acids, or bases.[8] Store the waste container away from these materials.[3]

On-site Storage: Secure and Compliant

The temporary storage of hazardous waste within the laboratory is subject to strict regulations to minimize risks.

Storage requirements:

  • Designated Satellite Accumulation Area (SAA): The sealed waste container must be stored in a designated SAA.[3] This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[1]

  • Container Integrity: The container must be kept tightly closed except when adding waste.[3][7] Regularly inspect the container for any signs of leakage or degradation.

Disposal Protocol: The Final Step

Under no circumstances should 4-(Cyclobutylmethoxy)-1H-pyrazole or its waste be disposed of down the drain or in the regular trash.[1][9] This can lead to significant environmental contamination.

The proper disposal procedure is as follows:

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary resource for guidance on hazardous waste disposal.[5][7] They will provide you with the necessary information and arrange for the collection of the waste.

  • Provide Complete Information: When contacting your EHS office, be prepared to provide the full chemical name and any available safety information.[1]

  • Arrange for Pickup: Schedule a pickup of the hazardous waste with your EHS office or a licensed chemical waste disposal contractor.

Spill Management: Preparedness is Key

In the event of a spill, a swift and appropriate response is crucial to mitigate any potential hazards.

Spill response procedure:

  • Evacuate the immediate area.

  • Alert your colleagues and laboratory supervisor.

  • If the spill is significant or you are unsure how to proceed, contact your EHS office immediately.

  • For minor spills, and only if you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate the spill area as appropriate.

Disposal Workflow for 4-(Cyclobutylmethoxy)-1H-pyrazole

DisposalWorkflow A Start: Generation of 4-(Cyclobutylmethoxy)-1H-pyrazole Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a designated, compatible, and sealed container B->C D Label container clearly: 'Hazardous Waste' and full chemical name C->D E Store container in a secure, well-ventilated Satellite Accumulation Area D->E F Is the container full? E->F G Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor F->G Yes J Continue to add waste as needed F->J No H Arrange for waste pickup G->H I End: Proper Disposal H->I J->C

Caption: Decision-making workflow for the proper disposal of 4-(Cyclobutylmethoxy)-1H-pyrazole.

Summary of Key Disposal Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the potential hazards of pyrazole derivatives.[1][2]
Disposal Route EHS or Licensed ContractorTo ensure compliance with local, state, and federal regulations.[5][7]
Prohibited Disposal No Drain or Trash DisposalTo prevent environmental contamination.[1][9]
Container Type Compatible, Leak-Proof, SealableTo prevent spills and reactions.[3][6]
Labeling "Hazardous Waste" + Chemical NameFor clear identification and safe handling.[1][7]
Storage Location Designated Satellite Accumulation AreaFor safe and secure temporary storage.[3]
Incompatible Materials Strong Oxidizers, Acids, BasesTo prevent dangerous chemical reactions.[8]

References

  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 4-Nitro-1H-pyrazole Safety Data Sheet.
  • Chemical and Hazardous Waste Management and Disposal Policy. McNeese State University.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Pyrazole Safety Data Sheet. Fisher Scientific.
  • Pyrazole Safety Data Sheet. MilliporeSigma.
  • 3-Nitro-1H-pyrazole Safety Data Sheet. AFG Bioscience LLC.
  • 3-Amino-4-pyrazolecarbonitrile Safety Data Sheet. Fisher Scientific.
  • 3-Amino-1H-pyrazole-4-carboxamide hemisulfate Safety Data Sheet. Thermo Fisher Scientific.
  • 4-Iodo-3,5-dimethyl-1H-pyrazole Safety Data Sheet. Thermo Fisher Scientific.
  • Tert-Butyl 1H-pyrazole-4-carboxylate Safety Data Sheet. AK Scientific, Inc.
  • 4-Cyclopropyl-1H-pyrazole Safety Data Sheet. CymitQuimica.
  • Safety Data Sheet.
  • Pyrazole - Substance Information. ECHA - European Union.
  • 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole Material Safety Data Sheet. Cole-Parmer.
  • 3-Fluoro-5-nitro-1h-pyrazole Safety Data Sheet. Combi-Blocks, Inc.
  • 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet. Fisher Scientific.

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